molecular formula C9H8O B7761730 1-Indanone CAS No. 30286-23-8

1-Indanone

Cat. No.: B7761730
CAS No.: 30286-23-8
M. Wt: 132.16 g/mol
InChI Key: QNXSIUBBGPHDDE-UHFFFAOYSA-N
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Description

1-Indanone (CAS 83-33-0) is an organic compound with the formula C9H8O, appearing as a colorless to pale yellow solid . It is a versatile benzocyclopentanone that serves as a valuable synthetic intermediate in medicinal chemistry and organic synthesis. This compound is a crucial precursor in the preparation of a wide range of pharmaceutical agents, including drinidene, pirandamine, and pyrophendane . Research into this compound and its derivatives has revealed a broad spectrum of potential biological activities, positioning it as a significant scaffold in the development of new therapeutic candidates. Studies highlight its role in creating compounds with potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . Furthermore, these derivatives show promise in treating neurodegenerative diseases and have applications as effective insecticides, fungicides, and herbicides . The compound can be synthesized through various methods, such as the oxidation of indane or the cyclization of phenylpropionic acid . It is also a substrate for the enzyme indanol dehydrogenase . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroinden-1-one
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InChI

InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
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InChI Key

QNXSIUBBGPHDDE-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)C2=CC=CC=C21
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Molecular Formula

C9H8O
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DSSTOX Substance ID

DTXSID1058892
Record name 1H-Inden-1-one, 2,3-dihydro-
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Molecular Weight

132.16 g/mol
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS], Solid
Record name 1-Indanone
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CAS No.

83-33-0, 30286-23-8
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Foundational & Exploratory

1-indanone structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the structure, physicochemical properties, and relevant experimental methodologies for 1-indanone. This compound, a bicyclic ketone, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2]

Chemical Structure and Identity

This compound is an organic compound featuring a benzene ring fused to a five-membered ring containing a ketone group.[2] Its structure consists of a 2,3-dihydro-1H-indene backbone with an oxo group at the first position.[2]

  • IUPAC Name: 2,3-Dihydro-1H-inden-1-one[1]

  • Synonyms: α-Hydrindone, Indan-1-one

  • CAS Number: 83-33-0

  • Chemical Formula: C₉H₈O

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding its behavior in various chemical and biological systems.

PropertyValueReferences
Molecular Weight 132.16 g/mol
Appearance Colorless to light yellow or brown crystalline solid/mass.
Odor Odorless to a weak, woody, and somewhat medicinal odor.
Melting Point 38 - 42 °C (100.4 - 107.6 °F)
Boiling Point 243 - 245 °C (469.4 - 473 °F) at 760 mmHg
Density Approximately 1.100 - 1.103 g/mL at 25 °C
Flash Point >110 °C (>230 °F)
Solubility Water: 6.5 g/L (at 20 °C)Other Solvents: Soluble in ethanol, ether, chloroform, toluene, benzene, methanol, and DMSO.
LogP (n-octanol/water) 1.81550
pH 7 (for a 5 g/L aqueous solution)

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting point range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (like a Mel-Temp) or attached to a thermometer and immersed in a heating bath (Thiele tube).

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be done to determine an approximate melting point, followed by a slower, more careful determination (e.g., a heating rate of about 2°C/min).

  • Observation: The temperatures at which melting begins and is complete are recorded. This provides the melting point range.

Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus Setup: A few milliliters of liquid this compound (if melted) are placed in a small test tube. An inverted, sealed-end capillary tube is placed inside the test tube. The test tube is then heated in a controlled manner, often using a heating block or an oil bath.

  • Heating: The sample is heated, and the temperature is monitored with a thermometer. As the liquid heats, trapped air will be expelled from the capillary tube, seen as an initial stream of bubbles.

  • Observation: Upon further heating, a rapid and continuous stream of bubbles will emerge from the capillary as the sample's vapor fills it. At this point, heating is stopped.

  • Recording: The liquid is allowed to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

  • Preparation: A known volume of the solvent (e.g., 10 mL of distilled water) is placed in a test tube at a constant, recorded temperature.

  • Addition of Solute: A pre-weighed amount of this compound is added to the test tube in small portions.

  • Dissolution: After each addition, the test tube is sealed and shaken vigorously to facilitate dissolution.

  • Saturation Point: The addition of this compound continues until a small amount of solid remains undissolved, indicating that the solution is saturated.

  • Quantification: The total mass of the dissolved this compound is determined by subtracting the mass of the remaining undissolved solid from the initial total mass added. The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/L).

pKa Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common and precise method for its determination.

Methodology:

  • Solution Preparation: A precise volume of a weak acid solution (the analyte) is prepared in a beaker.

  • Titration Setup: A pH electrode is immersed in the solution to monitor the pH. A burette containing a strong base of known concentration (the titrant) is set up to be added to the beaker.

  • Titration: The titrant is added to the analyte solution in small, measured increments. After each addition, the solution is stirred, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the point of the steepest slope on the curve.

  • pKa Calculation: According to the Henderson-Hasselbalch equation, at the half-equivalence point (where half of the acid has been neutralized), the pH of the solution is equal to the pKa of the weak acid.

Synthesis and Applications

This compound is commonly prepared through the cyclization of phenylpropionic acid. It serves as a valuable intermediate in the synthesis of various pharmaceutical drugs.

Synthesis_and_Application A Phenylpropionic Acid B Cyclization A->B Precursor C This compound B->C Yields D Pharmaceutical Intermediates C->D Used as

Synthesis and application of this compound.

Experimental and Analytical Workflow

A generalized workflow for the characterization of this compound involves several key steps, from sample preparation to data analysis and comparison with literature values.

Experimental_Workflow cluster_0 Characterization of this compound prep Sample Preparation (Drying, Pulverizing) select Select Physicochemical Property for Measurement (e.g., Melting Point) prep->select protocol Execute Experimental Protocol (e.g., Capillary Method) select->protocol record Record Raw Data (Temperature Range) protocol->record analyze Data Analysis and Comparison record->analyze report Final Report analyze->report

General workflow for physicochemical property determination.

Biological Relevance

This compound is recognized as an oxidation product of indan, a substance found in fuels and solvents. Furthermore, it has been identified as a metabolite of Thalidomide and has shown biological activity, such as inhibiting the attachment of tumor cells to certain surfaces. Its derivatives are being investigated for various therapeutic effects, including anti-inflammatory properties.

Logical_Relationship Indan Indan OneIndanone This compound Indan->OneIndanone Oxidation product of Thalidomide Thalidomide Thalidomide->OneIndanone Metabolite of BioActivity Biological Activity (e.g., Anti-tumor cell attachment) OneIndanone->BioActivity Exhibits Pharma Pharmaceutical Synthesis OneIndanone->Pharma Intermediate for

Biological and synthetic relevance of this compound.

References

Spectroscopic Data of 1-Indanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 1-indanone, a key bicyclic aromatic ketone intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in medicinal chemistry, organic synthesis, and analytical sciences.

Spectroscopic Data Summary

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecule's framework, functional groups, and connectivity. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard, are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-77.75dd7.7, 1.2
H-47.59d7.7
H-67.48t7.5
H-57.37t7.5
H-3 (α to C=O)3.16t5.9
H-22.70t5.9

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (C-1)207.1
C-3a155.1
C-7a137.2
C-6134.8
C-4127.2
C-5126.8
C-7123.9
C-336.3
C-225.9
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and aromatic C-H bonds.

Table 3: Key IR Absorption Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹) Intensity
C=O Stretch (Ketone)~1705Strong
Aromatic C-H Stretch~3060Medium
Aliphatic C-H Stretch~2920Medium
Aromatic C=C Stretch~1605, 1585Medium-Strong
C-H Bend~1460Medium
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of this compound is summarized below.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/z Relative Intensity (%) Assignment
132100[M]⁺ (Molecular Ion)
10485[M-CO]⁺
10350[M-CO-H]⁺
7830[C₆H₆]⁺ (Benzene)
7725[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used between pulses.

  • ¹³C NMR Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is employed.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A few milligrams of this compound are finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum of the KBr pellet holder (or air) is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification prior to analysis.

  • Ionization: Electron Ionization (EI) is commonly used. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of this compound to elucidate its structure.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information NMR NMR Spectroscopy (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity (J-coupling) NMR->NMR_info Provides IR IR Spectroscopy IR_info Functional Groups - Carbonyl (C=O) - Aromatic C-H IR->IR_info Identifies MS Mass Spectrometry MS_info Molecular Weight & Fragmentation Pattern - Molecular Formula - Stable Fragments MS->MS_info Determines Structure This compound Structure NMR_info->Structure Confirms IR_info->Structure Confirms MS_info->Structure Confirms

Caption: Workflow of structural elucidation for this compound using spectroscopic data.

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 1-Indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 1-indanone, a crucial heterocyclic ketone intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This document consolidates key quantitative data, details the experimental methodologies used for their determination, and presents a visual representation of a common synthetic pathway.

Thermodynamic Properties of this compound

A thorough understanding of the thermodynamic properties of this compound is essential for optimizing reaction conditions, predicting reaction spontaneity and equilibrium, and ensuring the stability of intermediates and final products during drug development. The key thermodynamic parameters are summarized in the tables below. All data is presented for the standard state (298.15 K and 0.1 MPa) unless otherwise specified.

Enthalpic Properties

The enthalpy of formation, sublimation, vaporization, and fusion are critical for understanding the energy content and phase behavior of this compound. These values have been determined experimentally using calorimetric techniques.

PropertyValue (kJ·mol⁻¹)MethodReference
Standard Molar Enthalpy of Formation (gaseous) -64.0 ± 3.8Static Bomb Combustion Calorimetry[1][2]
Standard Molar Enthalpy of Sublimation 72.6 ± 0.6Calvet Microcalorimetry & Correlation-Gas Chromatography[1][2]
Enthalpy of Vaporization 60.3 ± 0.4 (at 333 K)Correlation-Gas Chromatography[1]
Enthalpy of Fusion 17.6Differential Scanning Calorimetry (DSC)
Physical Properties

Fundamental physical properties such as melting point, boiling point, and density are crucial for handling, purification, and process design.

PropertyValueReference
Melting Point 38-42 °C (311-315 K)
Boiling Point 243-245 °C (516-518 K)
Density 1.103 g/mL (at 25 °C)
Entropic and Free Energy Properties

ΔGf° = ΔHf° - TΔSf°

Computational studies are often employed to derive these values when experimental data is scarce.

Stability of this compound

This compound is a stable compound under normal laboratory conditions. However, understanding its thermal stability and potential decomposition pathways is critical for safe handling and storage, especially in large-scale industrial applications.

AspectDescriptionReference
Thermal Stability Stable at ambient temperatures. Storage below +30°C is recommended.
Decomposition Hazardous decomposition products upon combustion include carbon monoxide (CO) and carbon dioxide (CO₂).
Incompatibilities Incompatible with strong oxidizing agents.

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise calorimetric and analytical techniques. The following sections detail the methodologies employed in the cited literature.

Static Bomb Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of formation.

Methodology: A precisely weighed pellet of this compound is placed in a crucible within a high-pressure stainless-steel vessel, the "bomb." The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm. The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The sample is ignited electrically via a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is meticulously measured with a high-precision thermometer. The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. Finally, the standard enthalpy of formation is derived using Hess's Law.

Calvet Microcalorimetry and Correlation-Gas Chromatography

These methods are employed to determine the enthalpy of sublimation and vaporization.

Calvet Microcalorimetry Methodology: A small, accurately weighed sample of this compound is placed in a sample tube. The tube is then dropped into a heated calorimetric cell maintained at a constant temperature. The heat absorbed by the sample to undergo sublimation is measured by a highly sensitive heat flux detector. The instrument is calibrated using a substance with a known enthalpy of sublimation.

Correlation-Gas Chromatography Methodology: This technique relates the gas chromatographic retention time of a compound to its vapor pressure. The retention times of this compound and a series of standard compounds with known vapor pressures are measured over a range of temperatures on a capillary column. A correlation is established between the retention times and the known thermodynamic properties of the standards. This correlation is then used to determine the enthalpy of vaporization of this compound.

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the enthalpy of fusion and to study phase transitions.

Methodology: A small, weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Both pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating ramp. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. When this compound melts, it absorbs a specific amount of heat (the enthalpy of fusion), which is detected as a peak in the DSC thermogram. The area of this peak is directly proportional to the enthalpy of fusion.

Synthesis Pathway of this compound

This compound is commonly synthesized via the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acid chloride. The following diagram illustrates the reaction mechanism for the cyclization of 3-phenylpropionyl chloride.

G Synthesis of this compound via Friedel-Crafts Acylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Phenylpropionyl_chloride 3-Phenylpropionyl chloride AlCl3 AlCl₃ (Lewis Acid) Acylium_ion_complex Acylium ion-AlCl₄⁻ complex This compound This compound Acylium_ion_complex->this compound Intramolecular Electrophilic Aromatic Substitution HCl HCl AlCl3_regen AlCl₃

Caption: Synthesis of this compound from 3-phenylpropionyl chloride.

This guide provides a foundational understanding of the thermodynamic properties and stability of this compound, critical for its application in research and development. The provided experimental methodologies offer insight into the acquisition of this vital data.

References

1-Indanone: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanone, a bicyclic ketone, serves as a pivotal building block in the landscape of organic synthesis. Its rigid, planar structure and the presence of a reactive ketone group make it an exceptionally versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the utility of this compound in the synthesis of high-value molecules, with a particular focus on its applications in medicinal chemistry and drug development. The inherent reactivity of the α-carbon to the carbonyl group, coupled with the aromatic ring, allows for a diverse range of chemical transformations, rendering this compound a privileged scaffold in the synthesis of numerous biologically active compounds.[1] This document will delve into key synthetic transformations, provide detailed experimental protocols for benchmark reactions, present quantitative data for comparative analysis, and visualize critical reaction pathways and mechanisms of action.

Core Synthetic Applications

The this compound core is a common feature in a variety of pharmaceuticals, underscoring its importance in drug discovery and development.[2] Its derivatives have been successfully employed as therapeutic agents for a range of conditions, including neurodegenerative diseases and viral infections.

Synthesis of Donepezil

Donepezil, a leading therapeutic for Alzheimer's disease, is a prominent example of a pharmaceutical synthesized from a this compound derivative.[2][3] The synthesis initiates from 5,6-dimethoxy-1-indanone, highlighting the role of substituted indanones in creating targeted molecular frameworks. The mechanism of action of Donepezil involves the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients.

Synthesis of Indatraline and other Serotonin Transporter (SERT) Inhibitors

This compound is a key precursor in the synthesis of indatraline, a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine, serotonin, and norepinephrine. This activity profile makes it a valuable tool in neuroscience research and a lead compound for the development of antidepressants. The synthesis of indatraline and its analogs often involves the transformation of the this compound carbonyl group into an amine. The therapeutic effect of such inhibitors is mediated by their interaction with neurotransmitter transporters, leading to an increase in the synaptic availability of key monoamines. Furthermore, studies have shown that indatraline can induce autophagy through the suppression of the mTOR/S6 kinase signaling pathway, suggesting potential applications beyond its antidepressant effects.

Key Synthetic Methodologies for this compound and its Derivatives

The construction of the this compound scaffold and its subsequent functionalization are achieved through a variety of powerful synthetic methods. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Intramolecular Friedel-Crafts Acylation

One of the most classical and widely employed methods for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, to facilitate the electrophilic cyclization onto the aromatic ring.

Nazarov Cyclization

The Nazarov cyclization is another powerful tool for the construction of cyclopentenone rings, and it can be effectively applied to the synthesis of 1-indanones. This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone precursor. In the context of this compound synthesis, one of the vinyl groups is part of the aromatic system.

Data Presentation

Table 1: Synthesis of Donepezil Intermediate
PrecursorsReagents and ConditionsProductYield (%)Reference
5,6-dimethoxy-1-indanone, 1-benzyl-4-formylpiperidineLithium diisopropylamide, THF1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yliden)methylpiperidinNot specified
5,6-dimethoxy-1-indanone, N-benzyl-piperidine-4-carbox-aldehydeNaOH, Methanol, room temperature, 3h2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-oneNot specified
Table 2: Hydrogenation to Donepezil
PrecursorReagents and ConditionsProductYield (%)Reference
1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yliden)methylpiperidinH₂, Pd/C, THFDonepezilNot specified
2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-oneRaney nickel, Methane sulfonic acid, MethanolDonepezilNot specified
4-((5,6-dimethoxy-1-indanon)-2-yl)methyl piperidine, Benzyl bromideTriethylamine, Dichloromethane, reflux, 4hDonepezil92
Table 3: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
SubstrateCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
3-Arylpropionic acidsTb(OTf)₃o-dichlorobenzene250Not specifiedModerate to good
3-Arylpropanoic acidsNbCl₅Not specifiedRoom TemperatureNot specifiedGood
3-(4-methoxyphenyl)propionic acidTriflic acidMicrowave8060 minNot specified
Table 4: Synthesis of 1-Indanones via Nazarov Cyclization
SubstrateCatalystSolventTemperature (°C)TimeYield (%)Reference
Chalcone derivativesCu(OTf)₂Dichloroethane80Not specifiedHigh
Divinyl ketonesTrifluoroacetic acidNot specifiedNot specifiedNot specifiedNot specified
1-aryl-4,4,4-trichloro-3-hydroxybutan-1-onesTfOHNot specified803-18 hup to 86

Experimental Protocols

Protocol 1: Synthesis of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one

A solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL) is stirred under an inert atmosphere at room temperature. Sodium hydroxide flakes (12.8 g, 0.32 mol) are slowly added, followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol). The mixture is stirred at room temperature for 3 hours. The progress of the reaction is monitored by TLC (hexane:ethyl acetate; 1:1). Upon completion, the solid formed is filtered, washed with 5% acetic acid and then with methanol, and dried. The obtained solid (34 g) is taken into a round-bottom flask and refluxed with DMF (50 mL).

Protocol 2: Synthesis of Donepezil via Hydrogenation

The intermediate 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one is reduced using Raney nickel in the presence of methane sulfonic acid in methanol. Methane sulfonic acid facilitates the dehydration of the aldol-type product formed during the initial condensation. The resulting 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one undergoes reduction to yield Donepezil.

Protocol 3: Synthesis of this compound Oxime

A 500-mL one-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar is charged with this compound (13.2 g, 100 mmol), pyridine (50 mL), and hydroxylamine hydrochloride (7.30 g, 105 mmol, 1.05 equiv). The mixture is stirred for 20 minutes at 50 °C. After cooling to ambient temperature, the reaction mixture is concentrated on a rotary evaporator under reduced pressure to remove pyridine. To the residue, ethyl acetate (300 mL) and 1 M aqueous HCl (50 mL) are added. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

Protocol 4: General Procedure for Nazarov Cyclization using Cu(OTf)₂

In an oven-dried Schlenk tube under an inert atmosphere, Cu(OTf)₂ and a chiral ligand (e.g., (R,R)-Ph-BOX) are added. Anhydrous dichloroethane is added, and the mixture is stirred at room temperature for 1 hour to form the catalyst complex. The chalcone substrate and an oxidant (if required, e.g., NFSI) are added to the reaction mixture. The reaction is heated at 80 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with a saturated NH₄Cl solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography.

Mandatory Visualizations

G cluster_synthesis Synthesis of this compound cluster_application Applications in Drug Synthesis 3-Arylpropionic Acid 3-Arylpropionic Acid Acyl Chloride Acyl Chloride 3-Arylpropionic Acid->Acyl Chloride SOCl₂ or (COCl)₂ This compound This compound 3-Arylpropionic Acid->this compound Strong Acid (e.g., PPA) Intramolecular Friedel-Crafts Acylation Acyl Chloride->this compound Lewis Acid (e.g., AlCl₃) Intramolecular Friedel-Crafts Acylation Substituted this compound Substituted this compound This compound->Substituted this compound Further Functionalization Pharmaceutical Intermediate Pharmaceutical Intermediate Substituted this compound->Pharmaceutical Intermediate Reaction with Side Chains Active Pharmaceutical Ingredient Active Pharmaceutical Ingredient Pharmaceutical Intermediate->Active Pharmaceutical Ingredient Final Synthetic Steps (e.g., Reduction) G cluster_synapse Cholinergic Synapse Donepezil Donepezil AChE AChE Donepezil->AChE Inhibition Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh) Acetylcholine (ACh) Synaptic Cleft Synaptic Cleft Cholinergic Receptors Cholinergic Receptors Synaptic Cleft->Cholinergic Receptors Binding Synaptic Cleft->AChE Hydrolysis Enhanced Cholinergic Transmission Enhanced Cholinergic Transmission Cholinergic Receptors->Enhanced Cholinergic Transmission Cognitive Improvement Cognitive Improvement Enhanced Cholinergic Transmission->Cognitive Improvement ACh ACh ACh->Synaptic Cleft G Indatraline Indatraline Monoamine Transporters (SERT, DAT, NET) Monoamine Transporters (SERT, DAT, NET) Indatraline->Monoamine Transporters (SERT, DAT, NET) Inhibition mTOR/S6 Kinase Pathway mTOR/S6 Kinase Pathway Indatraline->mTOR/S6 Kinase Pathway Suppression Increased Synaptic Monoamine Levels Increased Synaptic Monoamine Levels Monoamine Transporters (SERT, DAT, NET)->Increased Synaptic Monoamine Levels Leads to Synaptic Monoamines (Serotonin, Dopamine, Norepinephrine) Synaptic Monoamines (Serotonin, Dopamine, Norepinephrine) Autophagy Autophagy mTOR/S6 Kinase Pathway->Autophagy Induces Antidepressant Effect Antidepressant Effect Increased Synaptic Monoamine Levels->Antidepressant Effect

References

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 1-Indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, toxicity, and handling of 1-indanone, a versatile bicyclic ketone used as an intermediate in the synthesis of various pharmaceutical drugs.[1] The information is compiled from safety data sheets, toxicological databases, and scientific literature to provide a reliable resource for laboratory and drug development settings.

Chemical and Physical Properties

This compound is a colorless to light yellow crystalline solid.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 83-33-0[3]
Molecular Formula C₉H₈O[4]
Molecular Weight 132.16 g/mol
Appearance Light yellow solid
Melting Point 38 - 42 °C (100.4 - 107.6 °F)
Boiling Point 243 - 245 °C (469.4 - 473 °F) at 760 mmHg
Flash Point 111 °C (231.8 °F)
Autoignition Temperature 525 °C (977 °F)
Solubility in Water Soluble
Relative Density 1.100

Toxicological Data

The available toxicological data for this compound is primarily focused on acute oral toxicity. It is classified as harmful if swallowed. There is limited quantitative data available for dermal and inhalation toxicity.

Table 2: Summary of Acute Toxicity Data for this compound

TestSpeciesRouteValueClassificationReference(s)
LD₅₀RatOral1300 mg/kgCategory 4 (Harmful if swallowed)
LD₅₀-DermalNot listed-
LC₅₀-InhalationNot listed-

Irritation:

  • Skin: Causes skin irritation (Category 2).

  • Eyes: Causes serious eye irritation (Category 2).

  • Respiratory: May cause respiratory irritation.

Other Toxicological Endpoints:

  • Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.

  • Mutagenicity: No information available.

  • Reproductive Toxicity: No information available.

  • Teratogenicity: No information available.

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment. The following procedures should be strictly followed.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The recommended PPE includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Engineering Controls

Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation location.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as oxidizing agents.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.

Accidental Release Measures

Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Ensure adequate ventilation.

Fire Fighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Experimental Protocols

The following are generalized experimental protocols for key toxicity studies based on OECD guidelines. Specific experimental details for this compound are not publicly available.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
  • Principle: A stepwise procedure is used where a group of animals of a single sex is dosed at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg). The outcome of this initial dosing determines the next step: dosing at a higher or lower fixed dose level, or termination of the study.

  • Animal Model: Healthy, young adult rats of a single sex (typically females, as they are generally more sensitive).

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • This compound is administered orally by gavage in a single dose. The vehicle should be aqueous, or if not possible, an appropriate alternative.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A full necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Principle: The test substance is applied to a small area of the skin of an experimental animal for a defined period. The skin is then observed for signs of irritation (erythema and edema).

  • Animal Model: Albino rabbits are the preferred species.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • A single dose of 0.5 g of this compound (moistened with a small amount of water to ensure good skin contact) is applied to the skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.

    • After the exposure period, the patch is removed, and the skin is gently cleansed.

    • The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Data Analysis: The severity of erythema and edema is scored at each observation point. The mean scores are used to classify the skin irritation potential of the substance.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Principle: A single dose of the test substance is applied to one eye of an experimental animal. The eye is then observed for signs of irritation or corrosion.

  • Animal Model: Albino rabbits are the recommended species.

  • Procedure:

    • A single dose of this compound (typically 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • The eye is examined at 1, 24, 48, and 72 hours after instillation for lesions of the cornea, iris, and conjunctiva.

    • Observations may continue for up to 21 days to assess the reversibility of any effects.

  • Data Analysis: The severity of the lesions is scored at each observation point. The scores are used to classify the eye irritation potential of the substance.

Potential Toxicological Signaling Pathways

While direct evidence for the specific toxicological signaling pathways activated by this compound is limited, its chemical structure as a cyclic ketone suggests potential involvement in cellular stress response pathways. Derivatives of this compound have been shown to modulate inflammatory and oxidative stress pathways. A plausible mechanism of toxicity for a compound like this compound could involve the induction of oxidative stress, leading to the activation of the Keap1-Nrf2 antioxidant response pathway.

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to an electrophilic or oxidizing agent, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression to combat the cellular stress.

Keap1_Nrf2_Pathway Indanone This compound (or its reactive metabolite) ROS Oxidative Stress (e.g., ROS) Indanone->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters Ub Ubiquitin Keap1->Ub Recruits E3 Ligase Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Proteins Antioxidant Proteins & Detoxifying Enzymes Genes->Proteins Translation Proteins->ROS Neutralizes

Plausible Keap1-Nrf2 pathway activation by this compound-induced oxidative stress.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, and its acute oral toxicity. While comprehensive toxicological data is not fully available, the existing information necessitates the use of appropriate personal protective equipment and engineering controls to minimize exposure. Further research is warranted to fully characterize its toxicological profile, including its potential to interact with cellular signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals to work safely with this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a privileged structural motif found in numerous biologically active molecules and natural products.[1] Its presence is crucial in the development of therapeutic agents, including treatments for neurodegenerative diseases like Alzheimer's, making its synthesis a key focus in medicinal chemistry.[1][2] The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives is a classical, robust, and widely employed method for constructing the this compound core.[2][3] This reaction involves an electrophilic aromatic substitution where a tethered acyl group cyclizes onto the aromatic ring, typically promoted by a Brønsted or Lewis acid.

This document provides detailed protocols for the synthesis of this compound, outlines the reaction mechanism, presents comparative data for different catalytic systems, and offers a visual guide to the experimental workflow.

Reaction Mechanism and Workflow

The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway. The process begins with the activation of the carboxylic acid (or acyl chloride) by a strong acid catalyst to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the cyclized 5-membered ring of the this compound product.

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

The overall experimental process follows a logical sequence from preparation to purification. This workflow ensures the efficient and safe execution of the synthesis.

Experimental_Workflow A Starting Material (e.g., 3-Arylpropanoic Acid) B Reaction Setup (Dry Glassware, Inert Atmosphere) A->B C Solvent Addition (Anhydrous) B->C D Catalyst Addition (Lewis or Brønsted Acid) C->D E Reaction Monitoring (Heating, TLC Analysis) D->E F Work-up (Quenching with Ice/Water) E->F G Extraction (Organic Solvent) F->G H Washing & Drying (Brine, NaHCO₃, MgSO₄) G->H I Purification (Column Chromatography or Recrystallization) H->I J Characterization (NMR, MS) I->J K Final Product (this compound) J->K

References

Application Notes and Protocols: Nazarov Cyclization for 1-Indanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. Its prevalence in medicinal chemistry has driven the development of various synthetic strategies for its construction. The Nazarov cyclization, a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones, presents a direct and efficient route to cyclopentenones and, by extension, 1-indanones.[1] This reaction, typically employing chalcones (1,3-diaryl-2-propen-1-ones) as precursors, offers a versatile and modular approach to this important class of compounds. Both Brønsted and Lewis acids can be utilized to promote this transformation, and recent advancements have led to the development of highly efficient catalytic and asymmetric variants.[1][2]

This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of 1-indanones via the Nazarov cyclization of chalcones, intended to aid researchers in the practical application of this valuable synthetic methodology.

Reaction Mechanism

The generally accepted mechanism for the Nazarov cyclization of a chalcone to a this compound begins with the activation of the carbonyl group by a Brønsted or Lewis acid. This activation generates a pentadienyl cation intermediate. The key step of the reaction is a thermally allowed 4π-conrotatory electrocyclization of this cation, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation. Subsequent deprotonation and tautomerization of the resulting enol yield the final this compound product.[2][3]

Nazarov_Mechanism cluster_chalcone Chalcone cluster_acid Acid Catalyst cluster_pentadienyl Pentadienyl Cation cluster_oxyallyl Oxyallyl Cation cluster_enol Enol Intermediate cluster_indanone This compound Chalcone Pentadienyl Chalcone->Pentadienyl + Acid Acid H⁺ or Lewis Acid Oxyallyl Pentadienyl->Oxyallyl 4π-Electrocyclization (conrotatory) Enol Oxyallyl->Enol - H⁺ Indanone Enol->Indanone Tautomerization

Caption: General mechanism of the Nazarov cyclization for this compound synthesis.

Data Presentation: Comparison of Catalytic Systems

The choice of acid catalyst is critical for a successful Nazarov cyclization and can significantly impact reaction efficiency, substrate scope, and reaction conditions. Below is a summary of various Brønsted and Lewis acid catalysts employed for the synthesis of 1-indanones from chalcone precursors.

Note: The following tables compile data from various sources. Direct comparison of yields may be nuanced as substrate structures, concentrations, and reaction scales may differ between studies.

Table 1: Brønsted Acid-Catalyzed Nazarov Cyclization of Chalcones
EntryChalcone Substituents (R¹, R²)Acid CatalystConditionsYield (%)Reference
1H, HTFA120 °C, 4 h (conventional)88
2H, HTFA120 °C, 20 min (microwave)High
34-OMe, 3,4,5-(OMe)₃TFA120 °C, 4 h88
44-OMe, 3,4,5-(OMe)₃TFA120 °C, 20 min (microwave)High
5VariousTfOH80 °C, 2-10 hup to 92
6VariousPPA100 °CVariable
Table 2: Lewis Acid-Catalyzed Nazarov Cyclization of Chalcones
EntryChalcone SubstituentsLewis Acid (mol%)SolventConditionsYield (%)Reference
1VariousCu(OTf)₂ (10)DCE80 °CHigh
2VariousFeCl₃ (5)DCMrt, 5-20 minup to 98
3VariousInCl₃ (2)DCMrt, 5-20 minup to 98
4VariousSnCl₄ (2)DCMrt, 5-20 minup to 99
5VariousBF₃·OEt₂4-MeTHPrt, 20 min72
6VariousSc(OTf)₃VariousVariousModerate to High

Experimental Protocols

The following are detailed methodologies for key examples of the Nazarov cyclization for this compound synthesis.

Protocol 1: Brønsted Acid-Catalyzed Synthesis using Trifluoroacetic Acid (TFA)

This protocol describes the synthesis of a this compound from a chalcone precursor using trifluoroacetic acid with both conventional heating and microwave irradiation.

Materials:

  • Substituted Chalcone (1.0 equiv)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed tube, dissolve the chalcone (1.0 equiv) in trifluoroacetic acid.

  • Reaction:

    • Conventional Heating: Heat the mixture at 120 °C for 4 hours.

    • Microwave Irradiation: Heat the mixture in a microwave reactor at 120 °C for 20 minutes.

  • Work-up:

    • After cooling to room temperature, carefully pour the reaction mixture into ice-water.

    • Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired this compound product.

Protocol 2: Lewis Acid-Catalyzed Synthesis using Copper(II) Triflate (Cu(OTf)₂)

This protocol details a Lewis acid-catalyzed Nazarov cyclization using Cu(OTf)₂.

Materials:

  • Substituted Chalcone (1.0 equiv)

  • Copper(II) Triflate (Cu(OTf)₂) (10 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chalcone (1.0 equiv) and Cu(OTf)₂ (10 mol%).

  • Solvent Addition: Add anhydrous DCE to the tube.

  • Reaction: Stir the reaction mixture at 80 °C and monitor its progress by TLC.

  • Work-up:

    • Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.

    • Extract the mixture with DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Protocol 3: Asymmetric Nazarov Cyclization/Electrophilic Fluorination

This protocol describes a tandem asymmetric Nazarov cyclization followed by an electrophilic fluorination to generate a chiral, fluorinated this compound.

Materials:

  • Chalcone (1.0 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • (R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX) (11 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Cu(OTf)₂ (10 mol%) and (R,R)-Ph-BOX (11 mol%). Add anhydrous DCE and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction: Add the chalcone (1.0 equiv) and NFSI (1.2 equiv) to the reaction mixture. Heat the reaction at 80 °C and monitor its progress by TLC.

  • Work-up:

    • Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.

    • Extract the mixture with DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched fluorinated this compound. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of 1-indanones via the Nazarov cyclization.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Cyclization cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start Combine Chalcone and Acid Catalyst in Solvent React Heat (Conventional or Microwave) Monitor by TLC Start->React Quench Quench Reaction (e.g., with NaHCO₃ or NH₄Cl) React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End This compound Purify->End

Caption: A typical experimental workflow for this compound synthesis via Nazarov cyclization.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted 1-Indanones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-indanone structural motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1] Palladium-catalyzed reactions have become a powerful and versatile tool for the efficient construction of substituted 1-indanones.[2] These methods, including intramolecular Heck reactions, carbonylative cyclizations, and intramolecular α-arylations, offer significant advantages in terms of efficiency, atom economy, and the ability to introduce molecular complexity in a controlled manner.[1][2] This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methodologies for the synthesis of substituted 1-indanones.

Key Palladium-Catalyzed Methodologies

Several distinct palladium-catalyzed strategies have been successfully employed for the synthesis of 1-indanones. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Intramolecular Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule to form a cyclic product.[3] It is a robust method for the formation of the five-membered ring of the indanone core.

  • Carbonylative Cyclization: This powerful technique constructs the indanone skeleton by incorporating a molecule of carbon monoxide (CO). Typically, an aryl halide or triflate reacts with an alkyne or alkene under a CO atmosphere, leading to the formation of multiple carbon-carbon bonds in a single step.

  • Intramolecular α-Arylation of Ketones: This method directly forms the indanone core by creating a carbon-carbon bond between a ketone enolate and an aryl halide. This approach is valued for its high atom economy.

  • C-H Annulation: Newer methodologies involve the palladium-catalyzed annulation of aldehydes with alkenes, such as norbornene, through C-H activation to directly form the indanone skeleton under mild conditions.

Experimental Protocols

Protocol 1: Intramolecular Heck Reaction for the Synthesis of 4-Methyl-1-indanone

This protocol is based on the general principles of the intramolecular Heck reaction for synthesizing cyclic compounds.

Reaction Scheme:

3-(m-tolyl)propenoyl chloride → 4-Methyl-1-indanone

Materials:

  • 3-(m-tolyl)propenoyl chloride (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • Anhydrous Acetonitrile (MeCN, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and triphenylphosphine.

  • Add anhydrous acetonitrile and stir the mixture at room temperature for 10 minutes until the catalyst is dissolved.

  • Add 3-(m-tolyl)propenoyl chloride and triethylamine to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Methyl-1-indanone.

Protocol 2: Carbonylative Cyclization for the Synthesis of 1-Indanones

This protocol describes a general procedure for the palladium-catalyzed carbonylative cyclization of an o-bromobenzaldehyde derivative with norbornene.

Materials:

  • o-bromobenzaldehyde derivative (0.5 mmol)

  • Norbornene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF, 2 mL)

Procedure:

  • To a reaction tube, add the o-bromobenzaldehyde derivative, norbornene, Pd(OAc)₂, and K₂CO₃.

  • Add anhydrous DMF and seal the tube.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Intramolecular α-Arylation for the Synthesis of 2-Methyl-2,3-dihydro-1H-inden-1-one

This protocol is based on the general principles of palladium-catalyzed α-arylation of ketones.

Materials:

  • 1-(2-bromophenyl)propan-2-one

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (2 mol%) and XPhos (4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by 1-(2-bromophenyl)propan-2-one (1.0 equiv) and sodium tert-butoxide (1.2 equiv).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until completion as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indanone.

Data Presentation

Table 1: Comparison of Palladium-Catalyzed this compound Syntheses

MethodSubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Intramolecular α-Arylation1-(2-bromophenyl)propan-2-onePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001885
Intramolecular α-Arylation1-(2-bromophenyl)-3-methylbutan-2-onePd₂(dba)₃ (1)BINAP (1.5)KHMDSTHF801278
Intramolecular α-Arylation2-(2-iodobenzyl)cyclopentanonePd(OAc)₂ (5)P(tBu)₃ (10)Cs₂CO₃Dioxane1102492
Carbonylative Cyclization1-bromo-2-vinylbenzene derivativePd(acac)₂ (5)dppb (5)Et₃N1,4-dioxane11020Not specified

Visualizations

G General Workflow for Palladium-Catalyzed this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Starting Materials (Aryl Halide, Alkene/Alkyne, etc.) D Reaction Setup (Inert Atmosphere) A->D B Palladium Catalyst & Ligand B->D C Solvent & Base C->D E Heating & Stirring D->E F Quenching & Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Product Characterization (NMR, MS, etc.) H->I

Caption: General workflow for palladium-catalyzed this compound synthesis.

G Catalytic Cycle for Intramolecular Heck Reaction A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Intramolecular Carbopalladation C->D E Cyclized Pd(II) Intermediate D->E F β-Hydride Elimination E->F G This compound F->G H Reductive Elimination F->H H-Pd(II)-X H->A I HX H->I

References

Application Notes and Protocols for the Synthesis and Evaluation of 1-Indanone Derivatives for Anticancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanone derivatives have emerged as a promising class of compounds in anticancer drug discovery. Their rigid, fused-ring structure serves as a versatile scaffold for the development of potent and selective therapeutic agents. These compounds have demonstrated a wide range of anticancer activities, including cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest. The mechanism of action for many this compound derivatives involves the modulation of key signaling pathways implicated in cancer progression, such as the NF-κB pathway and tubulin polymerization. This document provides detailed protocols for the synthesis of representative this compound derivatives and the key biological assays used to evaluate their anticancer efficacy.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6 Thiazolyl HydrazoneHT-29 (Colon)0.44[1]
COLO 205 (Colon)0.98[1]
KM 12 (Colon)0.41[1]
Compound 9j 2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[2][3]
HCT-116 (Colon)0.088
THP-1 (Leukemia)0.12
A549 (Lung)0.21
Compound 1 Gallic Acid-based IndanoneMCF-7 (Breast)-
Ehrlich Ascites Carcinoma (in vivo)54.3% tumor growth inhibition at 50 mg/kg
Compound 4 Hydroxybenzylidene-1-indanoneU-251 (Glioblastoma)Lower than Temozolomide
(R)-9k 3-ArylindanoneHCT-116 (Colon)Sub-micromolar
HT-29 (Colon)Sub-micromolar
SW620 (Colon)Sub-micromolar

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylidene-1-indanone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives, a class of compounds that has shown significant anticancer activity.

Materials:

  • Substituted this compound

  • Substituted benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (aqueous)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Beaker

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted this compound (1 equivalent) and the appropriate substituted benzaldehyde (1-1.2 equivalents) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) while stirring.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific substrates. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. An acidic workup can be performed by neutralizing the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: Collect the precipitated product by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-benzylidene-1-indanone derivative.

Protocol 2: Synthesis of Thiazolyl Hydrazone Derivatives of this compound

This protocol outlines the synthesis of thiazolyl hydrazone derivatives, such as ITH-6, which have demonstrated potent activity against colorectal cancer cell lines.

Materials:

  • This compound

  • Substituted 2-hydrazinyl-1,3-thiazole

  • Ethanol or other suitable solvent

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add the substituted 2-hydrazinyl-1,3-thiazole (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield the pure thiazolyl hydrazone derivative.

Protocol 3: Cell Viability Assessment using MTT Assay

This colorimetric assay is used to assess the cytotoxic effect of the synthesized this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines

  • 96-well microplate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the synthesized this compound derivatives (typically in a range of 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with this compound derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization, and then centrifuge to obtain a cell pellet.

  • Fixation: Wash the cells with cold PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Assay using Annexin V Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the this compound derivatives.

Materials:

  • Cancer cells treated with this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treated and control cultures. Centrifuge to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation 2-Benzylidene-1-indanone 2-Benzylidene-1-indanone Claisen-Schmidt Condensation->2-Benzylidene-1-indanone Crude Product Recrystallization Recrystallization 2-Benzylidene-1-indanone->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Synthetic workflow for 2-benzylidene-1-indanone derivatives.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Derivative This compound Derivative IKK IKK This compound Derivative->IKK Inhibition IkB IkB IKK->IkB Phosphorylation IkB-NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB-NFkB->NFkB Release Gene Target Genes (e.g., Bcl-2) NFkB_n->Gene Transcription Inhibition Apoptosis Apoptosis Gene->Apoptosis Leads to

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

References

Application Notes and Protocols: Synthesis of 1-Indanone-Based Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of neuroprotective agents. Its rigid framework allows for precise orientation of functional groups, leading to potent and selective interactions with various biological targets implicated in neurodegenerative diseases. Notably, derivatives of this compound form the core of established drugs such as Donepezil, used in the management of Alzheimer's disease, and Rasagiline, a treatment for Parkinson's disease.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based neuroprotective agents. The focus is on multi-target-directed ligands that can simultaneously address several pathological features of neurodegenerative disorders, including cholinergic dysfunction, monoamine oxidase activity, and amyloid-beta aggregation.[1][3]

Key Therapeutic Targets and Mechanisms

This compound derivatives have been designed to interact with several key targets in the central nervous system to elicit neuroprotective effects.

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. This is a primary strategy for treating the symptoms of Alzheimer's disease.[1] The neuroprotective effects of cholinesterase inhibitors are also mediated through the activation of signaling pathways like the PI3K/Akt pathway.

  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that break down monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, increases dopamine levels, which is beneficial in Parkinson's disease. MAO inhibitors also exhibit neuroprotective properties by inducing the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).

  • Anti-Amyloid Aggregation: The aggregation of amyloid-beta (Aβ) peptides into toxic plaques is a hallmark of Alzheimer's disease. Certain this compound derivatives have been shown to inhibit this aggregation process, offering a disease-modifying therapeutic approach.

Quantitative Data on this compound Derivatives

The following tables summarize the biological activities of representative this compound derivatives from various studies.

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives

Compound IDTargetIC50 (µM)Reference
Indanone-Carbamate Hybrid (7h) AChE1.20
BChE0.30
Indanone Derivative (5c) AChE0.12
Indanone Derivative (7b) BChE0.04

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of 2-Heteroarylidene-1-indanone Derivatives

Compound IDTargetIC50 (µM)Reference
2-Heteroarylidene-1-indanone Derivative 1 MAO-B0.0044
2-Heteroarylidene-1-indanone Derivative 2 MAO-A0.061

Table 3: Anti-Amyloid Beta (Aβ) Aggregation Activity of this compound Derivatives

Compound IDAssayInhibition (%)Reference
Indanone-Carbamate Hybrid (7h) Self-induced Aβ aggregation86.8

Experimental Protocols

Synthesis of 2-Benzylidene-1-indanone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives, which are precursors to many neuroprotective agents.

Materials:

  • Substituted this compound (1 equivalent)

  • Substituted benzaldehyde (1-1.2 equivalents)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 20% w/v) or solid NaOH

  • Hydrochloric acid (HCl) solution (e.g., 10%)

  • Ice

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted this compound and the substituted benzaldehyde in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add the sodium hydroxide solution while stirring. Alternatively, for a solvent-free reaction, the solid reactants can be mixed and ground together with solid NaOH.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Neutralization: Acidify the mixture with hydrochloric acid to neutralize the excess NaOH.

  • Isolation: The solid product will precipitate out. Isolate the precipitate by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthetic workflow for 2-benzylidene-1-indanone derivatives.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATC) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATC, and DTNB in phosphate buffer. Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute with the buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Enzyme Addition: Add the AChE solution to each well and incubate the plate at a controlled temperature (e.g., 25-37°C) for a specified time (e.g., 15 minutes).

  • Substrate Addition: Initiate the reaction by adding the ATC solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, ATC, DTNB, Test Compounds Plate Add Buffer, DTNB, and Test Compound to Plate Reagents->Plate Incubate1 Add AChE and Incubate Plate->Incubate1 Add_Substrate Add ATC to Initiate Reaction Incubate1->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for AChE inhibition assay.

In Vitro Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is used to assess the ability of compounds to inhibit the aggregation of Aβ peptides.

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS) or similar buffer

  • Test compounds (this compound derivatives)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Aβ Preparation: Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into the assay buffer to the desired concentration.

  • Assay Setup: In a 96-well black plate, mix the Aβ peptide solution with the test compound at various concentrations. Include a control with Aβ and buffer only.

  • Incubation: Incubate the plate at 37°C with continuous shaking to promote Aβ aggregation.

  • ThT Addition: At specified time points, add the Thioflavin T solution to each well.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths around 450 nm and 485 nm, respectively. An increase in fluorescence indicates Aβ fibril formation.

  • Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each compound concentration.

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay

This cell-based assay models the ischemic conditions of a stroke to evaluate the neuroprotective effects of compounds.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Cell culture medium

  • Glucose-free medium

  • Hypoxia chamber (with 95% N2, 5% CO2)

  • Test compounds

  • Cell viability assay kit (e.g., MTT or LDH)

Procedure:

  • Cell Culture: Culture the neuronal cells in a suitable medium until they reach the desired confluency.

  • Pre-treatment: Treat the cells with the test compounds at various concentrations for a specified period before inducing OGD.

  • Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with glucose-free medium and place the cells in a hypoxia chamber for a defined duration (e.g., 4 hours).

  • Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator for a reperfusion period (e.g., 24 hours).

  • Cell Viability Assessment: After reperfusion, assess the cell viability using a standard assay like MTT or measure lactate dehydrogenase (LDH) release into the medium as an indicator of cell death.

  • Data Analysis: Compare the viability of cells treated with the test compounds to that of untreated cells subjected to OGD/R to determine the neuroprotective effect.

Signaling Pathways in Neuroprotection

cluster_MAO MAO-B Inhibitor Pathway MAO_Inhibitor Rasagiline (this compound Derivative) MAO_B MAO-B Inhibition MAO_Inhibitor->MAO_B Gene_Induction Induction of Neuroprotective Genes MAO_Inhibitor->Gene_Induction Dopamine ↑ Dopamine MAO_B->Dopamine Neuroprotection Neuroprotection Dopamine->Neuroprotection Bcl2 ↑ Bcl-2 Gene_Induction->Bcl2 Neurotrophic_Factors ↑ BDNF, GDNF Gene_Induction->Neurotrophic_Factors Bcl2->Neuroprotection Neurotrophic_Factors->Neuroprotection

Neuroprotective signaling of MAO-B inhibitors.

cluster_AChE AChE Inhibitor Pathway AChE_Inhibitor Donepezil (this compound Derivative) nAChR Nicotinic ACh Receptors (α4, α7) AChE_Inhibitor->nAChR Activation PI3K PI3K nAChR->PI3K Activation Akt Akt PI3K->Akt Activation Cell_Survival ↑ Cell Survival ↓ Apoptosis Akt->Cell_Survival Neuroprotection_AChE Neuroprotection Cell_Survival->Neuroprotection_AChE

Neuroprotective signaling of AChE inhibitors.

Conclusion

This compound serves as a highly valuable scaffold for the development of novel neuroprotective agents. By employing the synthetic and analytical protocols outlined in this document, researchers can efficiently synthesize and evaluate new this compound derivatives with multi-target therapeutic potential. The ability of these compounds to modulate key pathways involved in neurodegeneration, such as cholinergic transmission, monoamine metabolism, and protein aggregation, underscores their promise in the ongoing search for effective treatments for Alzheimer's, Parkinson's, and other related disorders.

References

Application of 1-Indanone in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Indanone, a versatile bicyclic ketone, serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its rigid structure and amenability to functionalization at various positions make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. In the field of virology, this compound derivatives have emerged as promising candidates for antiviral drug discovery, with demonstrated activity against several viruses.

The primary strategies for incorporating the this compound moiety into potential antiviral agents involve its derivatization into two main classes of compounds: This compound thiosemicarbazones and This compound chalcones . These derivatives have shown potent antiviral effects, particularly against Hepatitis C Virus (HCV) and Tobacco Mosaic Virus (TMV), respectively.

This compound Thiosemicarbazones have been investigated for their activity against HCV, a leading cause of chronic liver disease. Thiosemicarbazones derived from 5,6-dimethoxy-1-indanone have shown potent suppression of HCV replication.[1][2] The mechanism of action is believed to involve the inhibition of non-structural proteins of the virus.[1][2]

This compound Chalcones have demonstrated significant antiviral activity against plant viruses, specifically the Tobacco Mosaic Virus (TMV).[3] Chalcones are synthesized through a Claisen-Schmidt condensation between this compound and various substituted benzaldehydes. Certain synthesized chalcone derivatives have exhibited superior therapeutic and protective activities against TMV compared to the commercial antiviral agent Ningnanmycin.

The exploration of this compound as a building block in antiviral drug design is a promising and active area of research. The synthetic accessibility and the demonstrated biological activity of its derivatives make it a key pharmacophore for the development of next-generation antiviral therapeutics.

Quantitative Data Summary

The following tables summarize the antiviral activity of selected this compound derivatives.

Table 1: Antiviral Activity of this compound Thiosemicarbazone Derivatives against Bovine Viral Diarrhea Virus (BVDV) *

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
2m --80.29
Ribavirin (Control) --11.64

*BVDV is a surrogate model for Hepatitis C Virus (HCV). Data from Finkielsztein, L. M., et al. (2008).

Table 2: Anti-Tobacco Mosaic Virus (TMV) Activity of this compound Chalcone Derivatives

CompoundTherapeutic Activity (EC₅₀, µg/mL)Protective Activity (EC₅₀, µg/mL)
N2 70.760.8
N7 89.9-
N1 -123.6
N10 -120.3
Ningnanmycin (Control) 158.3175.6

Data from Sun, N., et al. (2023).

Experimental Protocols

Protocol 1: Synthesis of this compound Thiosemicarbazones

This protocol describes the general synthesis of this compound thiosemicarbazones, exemplified by the reaction of this compound with thiosemicarbazide.

Materials:

  • This compound (or a substituted this compound derivative)

  • Thiosemicarbazide

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Dissolve this compound (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the resulting precipitate is collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified this compound thiosemicarbazone product.

Protocol 2: Synthesis of this compound Chalcones

This protocol outlines the Claisen-Schmidt condensation for the synthesis of this compound chalcones.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Methanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and the appropriately substituted benzaldehyde (0.01 mol) in methanol (10 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture at 75-85°C for 12 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • The chalcone product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the filtered solid with cold methanol to afford the purified product.

  • Further purification can be achieved by recrystallization from ethanol.

Visualizations

Synthesis_of_1_Indanone_Thiosemicarbazone Indanone This compound reaction_node Indanone->reaction_node Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->reaction_node Product This compound Thiosemicarbazone reaction_node->Product Ethanol, Acetic Acid (cat.)

Caption: Synthetic scheme for this compound thiosemicarbazone.

Synthesis_of_1_Indanone_Chalcone Indanone This compound reaction_node Indanone->reaction_node Benzaldehyde Substituted Benzaldehyde Benzaldehyde->reaction_node Product This compound Chalcone reaction_node->Product Methanol, Piperidine (cat.) Reflux

Caption: Synthesis of this compound chalcone via Claisen-Schmidt condensation.

Experimental_Workflow_Antiviral_Screening cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation Synthesis Synthesis of This compound Derivative Purification Purification & Characterization (TLC, NMR, etc.) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (CC₅₀ Determination) Purification->Cytotoxicity Antiviral Antiviral Activity Assay (EC₅₀ Determination) Purification->Antiviral Selectivity Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Cytotoxicity->Selectivity Antiviral->Selectivity Lead_Identification Lead_Identification Selectivity->Lead_Identification Identify Lead Compounds

Caption: General workflow for antiviral screening of this compound derivatives.

References

Application Notes and Protocols: Experimental Procedure for the Claisen-Schmidt Condensation of 1-Indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the Claisen-Schmidt condensation of 1-indanone with various aromatic aldehydes to synthesize 2-benzylidene-1-indanone derivatives. This class of compounds, structurally related to chalcones, is of significant interest in medicinal chemistry due to its potential anti-inflammatory and other biological activities.[1][2] The protocols outlined below cover both traditional solvent-based and solvent-free reaction conditions.

Data Presentation

The following table summarizes representative yields for the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes. The yield is influenced by the specific substrates and reaction conditions employed.

EntryThis compound DerivativeAromatic AldehydeCatalystSolventReaction Time (h)Yield (%)Reference
1This compoundBenzaldehydeNaOHEthanol18~85-95%[1]
2This compound4-MethoxybenzaldehydeNaOHEthanol18~80-90%[1]
3This compound4-ChlorobenzaldehydeNaOHEthanol18~80-90%[1]
46-Hydroxy-1-indanoneVarious BenzaldehydesNaOH (20% w/v)EthanolOvernightNot specified
5This compound3,4-DimethoxybenzaldehydeNaOHNone (Solvent-free)Not specifiedHigh
6CycloalkanonesVarious BenzaldehydesNaOH (20 mol%)None (Solvent-free)5 min (grinding)96-98%

Experimental Protocols

Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation

This protocol details a standard procedure for the base-catalyzed Claisen-Schmidt condensation of this compound and a substituted benzaldehyde in an ethanol solvent.

Materials:

  • Substituted this compound (1.0 equivalent)

  • Substituted benzaldehyde (1.0-1.2 equivalents)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M or 20% w/v)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and filtration

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq.) and the chosen aromatic aldehyde (1.0 eq.) in an appropriate volume of ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous sodium hydroxide solution (2-3 equivalents) to the flask.

  • Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water or crushed ice. To neutralize any excess NaOH, acidify the mixture with dilute hydrochloric acid (HCl).

  • Isolation of Product: The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Drying and Characterization: Dry the purified product, for instance, in a vacuum oven. The structure and purity of the final 2-benzylidene-1-indanone derivative can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Solvent-Free Claisen-Schmidt Condensation

This protocol describes an environmentally friendly, solvent-free approach to the Claisen-Schmidt condensation using a grinding technique. This method can lead to quantitative yields in a significantly shorter reaction time.

Materials:

  • This compound (1.0 equivalent)

  • 3,4-Dimethoxybenzaldehyde (1.0 equivalent)

  • Finely ground solid Sodium Hydroxide (NaOH)

  • Mortar and pestle or a test tube and spatula

  • 10% aqueous Hydrochloric Acid (HCl) solution

  • Ethanol/water mixture (e.g., 90:10) for recrystallization

Procedure:

  • Reactant Grinding: In a mortar or test tube, combine the this compound (e.g., 0.20 g) and 3,4-dimethoxybenzaldehyde (e.g., 0.25 g). Vigorously grind or scrape and crush the two solids together until they form an oil.

  • Catalyst Addition: Add a catalytic amount of finely ground solid NaOH (e.g., 0.05 g) to the mixture.

  • Reaction: Continue to grind or scrape the mixture. The reaction is often rapid, and the product may solidify.

  • Work-up: Add approximately 2 mL of 10% aqueous HCl to the solid to neutralize the catalyst and help dislodge the product from the reaction vessel.

  • Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying and Characterization: Dry the purified product and determine its mass, melting point, and characterize by spectroscopic methods to confirm its identity and purity.

Visualizations

Below are diagrams illustrating the key processes described in these application notes.

G cluster_workflow Experimental Workflow for Claisen-Schmidt Condensation A Reactant Preparation (this compound + Aldehyde in Ethanol) B Base Addition (Aq. NaOH in Ice Bath) A->B Cooling C Reaction (Stir at Room Temperature) B->C Stirring D Work-up (Pour into Ice Water, Neutralize) C->D Completion E Isolation (Vacuum Filtration) D->E Precipitation F Purification (Wash with Cold Water/Ethanol) E->F Washing G Drying & Characterization (¹H NMR, ¹³C NMR, MS) F->G Drying

Caption: Experimental workflow for the Claisen-Schmidt condensation.

G cluster_pathway Simplified Reaction Pathway Indanone This compound Enolate Enolate Intermediate Indanone->Enolate + OH⁻ Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Aldehyde Aldehyde Aromatic Aldehyde Aldehyde->Aldol_Adduct Product 2-Benzylidene-1-indanone (α,β-unsaturated ketone) Aldol_Adduct->Product - H₂O (Dehydration)

Caption: Simplified reaction pathway for the condensation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yield in 1-Indanone Synthesis via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize the synthesis of 1-indanone through intramolecular Friedel-Crafts acylation.

Troubleshooting Guide

Issue 1: Low to No Yield of this compound

Low or non-existent product yield is a frequent challenge in the Friedel-Crafts acylation for this compound synthesis. This can be attributed to several factors, from catalyst choice to reaction conditions.[1]

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Moisture Contamination Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture, which can quench the catalyst and halt the reaction.[1][2]Ensure all glassware is flame-dried or oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[1]
Inactive or Inappropriate Catalyst The chosen Lewis or Brønsted acid may not be potent enough to facilitate the reaction, or it may have degraded due to improper storage.[2]For the cyclization of 3-arylpropionic acids, strong acids like triflic acid (TfOH), polyphosphoric acid (PPA), or a mixture of methanesulfonic acid (MSA) and P₂O₅ are often required. When starting from the corresponding acyl chloride, AlCl₃ is a common and effective choice. Consider using alternative catalysts like niobium pentachloride (NbCl₅), which can convert the carboxylic acid to the acyl chloride in situ.
Deactivated Aromatic Ring The Friedel-Crafts reaction is an electrophilic aromatic substitution and is significantly impeded by electron-withdrawing groups on the aromatic ring.If the aromatic precursor contains deactivating substituents (e.g., nitro, cyano), the reaction may require more forcing conditions (higher temperatures, stronger catalysts). However, success may be limited.
Insufficient Catalyst In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts, not catalytic amounts. This is because the ketone product can form a stable complex with the Lewis acid, sequestering it from the reaction.Typically, 1.1 to 1.5 equivalents of AlCl₃ are used. For other catalysts, consult specific literature procedures.
Suboptimal Reaction Temperature The reaction may not have sufficient energy to overcome the activation barrier, or excessive heat could lead to decomposition.The optimal temperature is dependent on the substrate and catalyst. For AlCl₃-catalyzed reactions, it is common to start at 0°C and then allow the reaction to warm to room temperature. Monitoring the reaction by TLC or GC-MS is crucial to determine the ideal temperature and reaction time.
Issue 2: Formation of Multiple Products or Impurities

The formation of isomers or byproducts from intermolecular reactions can complicate purification and lower the yield of the desired this compound.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Intermolecular Acylation At high concentrations, the acylium ion intermediate may react with another molecule of starting material instead of undergoing intramolecular cyclization.Employ high dilution conditions to favor the intramolecular pathway. Add the substrate or catalyst slowly to maintain a low concentration of reactive intermediates.
Polymerization/Decomposition The strong acidic conditions and exothermic nature of the reaction can lead to the formation of polymeric tars and decomposition, often appearing as a dark, insoluble material.Maintain strict temperature control, especially during the addition of the Lewis acid. Pre-cooling the reaction mixture to 0°C or below is critical. Ensure efficient stirring to dissipate heat.
Rearrangement of Acylium Ion Although less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can occur under certain conditions, leading to isomeric products.This is generally not a major issue in this compound synthesis from 3-arylpropionic acids or their derivatives. If suspected, re-evaluate the structure of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this compound synthesis via Friedel-Crafts acylation?

The most common starting materials are 3-arylpropionic acids or their corresponding acyl chlorides. While the direct cyclization of the carboxylic acid is possible, it often requires harsh conditions and strong acids like polyphosphoric acid (PPA) or triflic acid. The use of the acyl chloride with a Lewis acid like AlCl₃ is a very common and often higher-yielding approach.

Q2: Which catalyst is generally the best for the intramolecular Friedel-Crafts cyclization to form this compound?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired reaction conditions.

  • Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid, particularly effective for the cyclization of 3-arylpropionyl chlorides.

  • Polyphosphoric acid (PPA) is effective for the direct cyclization of 3-arylpropionic acids and acts as both catalyst and solvent.

  • Triflic acid (TfOH) is a very strong Brønsted acid that can catalyze the direct cyclization of carboxylic acids, sometimes in smaller quantities than other acids.

  • Niobium pentachloride (NbCl₅) offers a milder alternative, capable of converting the carboxylic acid to the acyl chloride in situ and catalyzing the cyclization at room temperature.

Q3: My reaction mixture turned black and tarry. What happened?

This indicates decomposition and/or polymerization, almost always caused by an uncontrolled exothermic reaction. The Friedel-Crafts acylation is highly exothermic, and if the heat is not managed effectively, the temperature can rise rapidly, leading to charring. To prevent this, ensure your reaction vessel is adequately cooled (e.g., in an ice bath) before and during the portion-wise addition of the Lewis acid, and maintain vigorous stirring.

Q4: Can I use substrates with amine or hydroxyl groups on the aromatic ring?

Aromatic rings with amine or hydroxyl groups are generally not suitable for Friedel-Crafts acylation. These functional groups are basic and will react with the Lewis acid catalyst, deactivating it and forming a highly deactivated ring system.

Data Presentation

Table 1: Effect of Reaction Temperature on this compound Yield

This table summarizes the effect of reaction temperature on the cyclization of 3-phenylpropionyl chloride to this compound using AlCl₃ as the catalyst in dichloromethane (DCM).

EntryTemperature (°C)Reaction Time (h)Yield of this compound (%)Purity (%)Observations
10475>98Clean reaction, minor starting material present.
225 (Room Temp)292>98Optimal result, clean and complete conversion.
340 (Reflux)18190Faster reaction but increased byproduct formation.
4-20845>95Reaction was very slow and incomplete.

Table 2: Comparison of Catalysts for this compound Synthesis

CatalystSubstrateYield (%)Reaction Conditions
Polyphosphoric Acid (PPA)3-(m-tolyl)propanoic acidHighHigh temperature
Aluminum Chloride (AlCl₃)3-(m-tolyl)propionyl chlorideHighAnhydrous, often harsh
Niobium Pentachloride (NbCl₅)3-Arylpropanoic acidsGood to ExcellentMild (room temperature)
Terbium Triflate (Tb(OTf)₃)3-Arylpropionic acidsModerate to Good250 °C in o-chlorobenzene
Triflic Acid (TfOH)3-Phenylpropanoic acidGoodRoom temperature

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Phenylpropionyl Chloride using AlCl₃

This protocol describes a general method for the intramolecular cyclization of 3-phenylpropionyl chloride.

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • Reagents: Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to an approximate concentration of 0.2 M.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Catalyst Addition: Begin adding anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes. It is critical to monitor the internal temperature to ensure it does not rise above 5 °C. Vigorous stirring is essential.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step is highly exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the product as needed via column chromatography or distillation.

Protocol 2: Direct Synthesis of this compound from 3-Phenylpropanoic Acid using Triflic Acid

This protocol outlines the direct cyclization of the carboxylic acid.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitoring: After the reaction is complete (monitored by TLC), carefully pour the mixture over crushed ice.

  • Extraction: Extract the product with dichloromethane (3 x 10 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 10 mL), water (2 x 10 mL), and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry glassware under inert atmosphere add_reagents Add 3-arylpropionic acid or acyl chloride and anhydrous solvent start->add_reagents cool Cool to 0°C add_reagents->cool add_catalyst Slowly add Lewis/Brønsted acid catalyst cool->add_catalyst stir Stir at 0°C, then warm to RT add_catalyst->stir monitor Monitor progress (TLC/GC-MS) stir->monitor quench Quench reaction with ice/HCl monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layers extract->wash dry Dry and concentrate wash->dry purify Purify (Chromatography/Distillation) dry->purify

Caption: Typical experimental workflow for this compound synthesis.

troubleshooting_logic issue Low Yield or No Reaction cause1 Moisture Present? issue->cause1 cause2 Catalyst Inactive? issue->cause2 cause3 Suboptimal Temperature? issue->cause3 cause4 Insufficient Catalyst? issue->cause4 solution1 Use anhydrous conditions (flame-dried glassware, inert gas) cause1->solution1 Yes solution2 Use fresh/high-quality catalyst (e.g., fresh AlCl₃) cause2->solution2 Yes solution3 Optimize temperature (start at 0°C, monitor reaction) cause3->solution3 Yes solution4 Use stoichiometric amount (e.g., >1 eq. AlCl₃) cause4->solution4 Yes

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

References

Troubleshooting regioisomer formation in substituted 1-indanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during the synthesis of substituted 1-indanones.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to substituted 1-indanones, and which are most prone to regioisomer formation?

The most common methods for synthesizing 1-indanones include intramolecular Friedel-Crafts acylation, Nazarov cyclization, and various transition-metal-catalyzed ring-closing reactions.[1][2][3] Of these, intramolecular Friedel-Crafts acylation is widely used but frequently results in the formation of regioisomer mixtures, which can be challenging to separate.[1][4]

Q2: How do substituents on the aromatic ring influence regioselectivity in Friedel-Crafts acylation?

Substituents on the aromatic precursor play a critical role in directing the intramolecular cyclization. Electron-donating groups (EDGs) activate the aromatic ring towards electrophilic substitution, typically directing acylation to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct the reaction to the meta position. The interplay between the electronic effects and steric hindrance of the substituents determines the final regioisomeric ratio.

Q3: Are there modern synthetic methods that offer superior regiocontrol compared to traditional Friedel-Crafts acylation?

Yes, several modern strategies have been developed to address the challenge of regioselectivity. Catalyst-controlled carboacylation, for instance, can selectively produce either 2- or 3-substituted indanones from the same starting materials by choosing an appropriate transition-metal catalyst. Additionally, adjusting the P₂O₅ content in polyphosphoric acid (PPA) can switch the regioselectivity of the cyclization.

Troubleshooting Guide for Regioisomer Formation

Problem: My Friedel-Crafts acylation is producing an inseparable mixture of regioisomers.

This is a common issue, particularly when the directing effects of the substituents on the aromatic ring are not strongly differentiated or lead to multiple possible cyclization products.

Troubleshooting Steps:

  • Modify the Acylating Agent/Catalyst System:

    • Polyphosphoric Acid (PPA) with Controlled P₂O₅ Content: The concentration of P₂O₅ in PPA can significantly influence the reaction pathway and, consequently, the regioselectivity. PPA with a low P₂O₅ content may favor the formation of one regioisomer, while a high P₂O₅ content can favor another.

    • Lewis Acids: The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) can affect the outcome. Experimenting with different Lewis acids and their stoichiometry is recommended.

    • Superacids: In some cases, superacids like triflic acid can promote cleaner and more selective cyclizations.

  • Control Reaction Temperature:

    • Temperature can influence the kinetic versus thermodynamic control of the reaction. It is advisable to screen a range of temperatures (e.g., from 0 °C to reflux) to optimize for the desired isomer.

  • Solvent Effects:

    • The polarity of the solvent can impact the distribution of products. A screen of anhydrous solvents with varying polarities (e.g., dichloromethane, 1,2-dichloroethane, nitrobenzene) may reveal conditions that favor the desired regioisomer.

  • Consider a Different Synthetic Approach:

    • If optimizing the Friedel-Crafts reaction is unsuccessful, alternative synthetic strategies with inherently higher regioselectivity should be considered. These include catalyst-controlled carboacylation and Nazarov cyclization.

Quantitative Data on Regioselectivity

The following table summarizes the effect of P₂O₅ content in PPA on the regioselective synthesis of methoxy-substituted 1-indanones from an electron-rich arene and an α,β-unsaturated carboxylic acid.

EntryAreneα,β-Unsaturated Carboxylic AcidP₂O₅ Content in PPARegioisomer Ratio (A:B)Combined Isolated Yield (%)
11,3-DimethoxybenzeneCrotonic acidLow (76%)>95:585
21,3-DimethoxybenzeneCrotonic acidHigh (83%)15:8582
31,4-DimethoxybenzeneTiglic acidLow (76%)>95:578
41,4-DimethoxybenzeneTiglic acidHigh (83%)<5:9588

Data adapted from studies on the effect of PPA concentration on regioselectivity. The specific regioisomers A and B correspond to the different possible cyclization products.

Experimental Protocols

Protocol 1: Regioselective 1-Indanone Synthesis using PPA with Controlled P₂O₅ Content

This protocol is based on the regioselective synthesis of indanones from an electron-rich arene and an α,β-unsaturated carboxylic acid by controlling the P₂O₅ content of PPA.

Materials:

  • Substituted arene (1.0 eq)

  • α,β-Unsaturated carboxylic acid (1.1 eq)

  • Polyphosphoric acid (PPA) with desired P₂O₅ content

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Crushed ice

Procedure:

  • To a round-bottom flask charged with PPA, add the arene and the α,β-unsaturated carboxylic acid.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 4 hours). Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Determine the regioisomeric ratio of the crude product by ¹H NMR spectroscopy.

  • Purify the desired product by silica gel column chromatography.

Visualizations

Troubleshooting_Regioisomer_Formation start Poor Regioselectivity in This compound Synthesis condition Modify Reaction Conditions start->condition change_reagent Change Reagents/ Catalyst System start->change_reagent change_strategy Alternative Synthetic Strategy start->change_strategy temp Vary Temperature (Kinetic vs. Thermodynamic) condition->temp Optimize solvent Screen Solvents (Polarity Effects) condition->solvent Optimize ppa Adjust PPA P₂O₅ Content change_reagent->ppa Modify lewis_acid Screen Lewis Acids change_reagent->lewis_acid Modify catalyst_control Catalyst-Controlled Carboacylation change_strategy->catalyst_control Consider nazarov Nazarov Cyclization change_strategy->nazarov Consider outcome Improved Regioselectivity temp->outcome solvent->outcome ppa->outcome lewis_acid->outcome catalyst_control->outcome nazarov->outcome

Caption: Troubleshooting workflow for poor regioselectivity in this compound synthesis.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) edg EDG (e.g., -OCH₃, -CH₃) activate Activates Aromatic Ring edg->activate ortho_para Ortho/Para Director activate->ortho_para cyclization Intramolecular Friedel-Crafts Acylation ortho_para->cyclization ewg EWG (e.g., -NO₂, -CF₃) deactivate Deactivates Aromatic Ring ewg->deactivate meta Meta Director deactivate->meta meta->cyclization start Substituted Benzene Derivative start->edg start->ewg regioisomers Regioisomeric This compound Products cyclization->regioisomers

Caption: Influence of substituents on the regioselectivity of Friedel-Crafts acylation.

Experimental_Workflow start Start: Arene + α,β-Unsaturated Carboxylic Acid in PPA reaction Heat and Stir (e.g., 100°C, 4h) start->reaction quench Cool and Quench on Crushed Ice reaction->quench extraction Extract with DCM quench->extraction wash Wash with NaHCO₃ and Brine extraction->wash dry Dry (MgSO₄), Filter, and Concentrate wash->dry analysis Analyze Regioisomeric Ratio (¹H NMR) dry->analysis purification Purify by Column Chromatography analysis->purification end End: Isolated Regioisomer(s) purification->end

References

Preventing byproduct formation in palladium-catalyzed 1-indanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed 1-indanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to byproduct formation in these critical reactions.

General Troubleshooting and FAQs

Q1: My palladium-catalyzed this compound synthesis is yielding a complex mixture of byproducts and unreacted starting material. Where should I begin troubleshooting?

A1: Low yields and the formation of multiple byproducts in palladium-catalyzed reactions can often be traced back to a few critical factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is crucial for selectivity and activity. Ensure the catalyst system is appropriate for your specific transformation (e.g., intramolecular Heck, α-arylation, carbonylative cyclization).

  • Reaction Conditions: Temperature, solvent, and the choice and stoichiometry of the base are critical parameters that often require optimization for each specific substrate.

  • Substrate Quality: Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions. Confirm the purity of your substrates before starting the reaction.

  • Inert Atmosphere: Many palladium catalysts and intermediates are sensitive to oxygen. It is essential to perform the reaction under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide 1: Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for constructing the this compound core. However, several side reactions can compete with the desired cyclization.

Issue 1: Formation of a Reduced Aryl Halide Byproduct

Q2: My intramolecular Heck reaction is producing a significant amount of the reduced aryl halide (dehalogenated starting material) instead of the desired this compound. How can I suppress this side reaction?

A2: The formation of a reduced byproduct from the aryl halide starting material is a common issue and is often attributed to the premature quenching of an organopalladium intermediate before the desired carbopalladation can occur. Here are some strategies to minimize this side reaction:

  • Choice of Ligand: The ligand plays a critical role in modulating the reactivity of the palladium center. Screening different phosphine ligands can influence the relative rates of the desired cyclization versus the undesired reduction.

  • Solvent Selection: The polarity and coordinating ability of the solvent can impact the stability and reactivity of the catalytic species. While solvents like DMF and DMSO have been found to be less effective for the desired reaction in some cases, potentially favoring the reduction pathway, ethylene glycol has been shown to promote the desired Heck-aldol cascade effectively.[1]

  • Additives: The addition of certain salts can influence the catalytic cycle. While not always a direct solution for preventing reduction, additives are known to affect the course of Heck reactions and may be worth investigating.

  • Control of β-Hydride Elimination: In some cases, a competing β-hydride elimination from the alkylpalladium intermediate can lead to undesired olefinic byproducts. Strategies to control this are discussed in the next section.

Issue 2: Unwanted β-Hydride Elimination

Q3: I am observing byproducts that appear to arise from β-hydride elimination. How can this be prevented in the context of this compound synthesis?

A3: β-Hydride elimination is a common decomposition pathway for alkylpalladium intermediates. Suppressing this pathway is crucial for achieving high yields of the desired cyclized product. Here are some strategies:

  • Substrate Design: The most effective strategy is to use substrates that lack β-hydrogens on the alkylpalladium intermediate formed after cyclization. This can be achieved by introducing a quaternary carbon center at the appropriate position. Using 1,1-disubstituted alkenes as the coupling partner is a common tactic to prevent β-hydride elimination, thereby generating a quaternary center upon cyclization.[2]

  • Ligand Choice: The steric and electronic properties of the ligand can influence the geometry of the palladium complex and the accessibility of β-hydrogens. Bulky ligands can sometimes disfavor the syn-coplanar arrangement required for β-hydride elimination. Less electron-rich biaryl phosphine ligands can increase the rate of the desired C-N reductive elimination in related amination reactions, a principle that can be extended to C-C bond formation, potentially outcompeting β-hydride elimination.[3]

  • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor β-hydride elimination relative to the desired reductive elimination to form the product.

Troubleshooting Guide 2: α-Arylation of Ketones

The palladium-catalyzed α-arylation of ketones is a direct method for forming a C-C bond at the α-position of the ketone. A primary challenge with this method is controlling the degree of arylation.

Issue: Formation of Diarylated Byproduct

Q4: My α-arylation reaction is producing a significant amount of the diarylated this compound. How can I favor mono-arylation?

A4: Diarylation occurs when the mono-arylated product, which still possesses an enolizable proton, undergoes a second arylation. This is a common problem, especially when using strong bases and an excess of the aryl halide.[1] The following strategies can be employed to enhance the selectivity for mono-arylation:

  • Base Selection: The strength and stoichiometry of the base are critical. Using a milder base, such as potassium phosphate (K₃PO₄), can help to minimize the enolization of the mono-arylated product.[1] Stronger bases like sodium tert-butoxide (NaOtBu) or sodium hexamethyldisilazide (NaHMDS) may lead to higher rates of diarylation.

  • Stoichiometry: Carefully controlling the stoichiometry of the ketone and aryl halide is important. Using a slight excess of the ketone can favor mono-arylation.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can sterically hinder the approach of the bulkier mono-arylated enolate to the palladium center, thus favoring the mono-arylated product.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic mono-arylated product over the thermodynamic diarylated product.

Troubleshooting Guide 3: Carbonylative Cyclization

Palladium-catalyzed carbonylative cyclization is an efficient route to 1-indanones. A potential pitfall is the premature reaction of the acylpalladium intermediate before the desired intramolecular cyclization.

Issue: Byproducts from Premature Trapping of Acylpalladium Intermediate

Q5: In my carbonylative cyclization, I am observing byproducts that appear to be from esterification or other side reactions of the acylpalladium intermediate. How can I favor the desired cyclization?

A5: The formation of byproducts from the trapping of the acylpalladium intermediate by nucleophiles before intramolecular cyclization can be a significant issue. This is particularly problematic with highly nucleophilic trapping agents or when the cyclization step is slow. Here are some troubleshooting strategies:

  • Nucleophile Reactivity: If an external nucleophile is used to trap an intermediate after cyclization, its nucleophilicity is a key parameter. Using less nucleophilic trapping agents can help to ensure that the intramolecular acylpalladation occurs first.

  • Substrate Reactivity: The presence of certain functional groups on the substrate, such as unprotected hydroxyl groups, can be detrimental to the cyclization process and may lead to side reactions. Protection of such groups is often necessary.

  • Carbon Monoxide Pressure: The concentration of carbon monoxide can influence the equilibrium of the catalytic species. In some cases, high pressures of CO can inhibit the reaction. Using a CO surrogate that releases CO slowly can be beneficial.

Data Presentation

Table 1: Comparison of Catalytic Systems for Palladium-Catalyzed this compound Synthesis.

Synthesis MethodPalladium SourceLigandBaseSolventTemp. (°C)Yield (%)Key ByproductsReference
Heck-Aldol CascadePd(OAc)₂dpppEt₃NEthylene Glycol11592Reduced aryl halide
Heck-Aldol CascadePd(OAc)₂dpppEt₃NDMF115<5Reduced aryl halide
Heck-Aldol CascadePd(OAc)₂dpppEt₃NDMSO115<5Reduced aryl halide
Carbonylative CyclizationPd(OAc)₂-PyridineDMF100Good to ExcellentProducts of premature intermediate trapping
Intramolecular α-ArylationPd(OAc)₂XPhosNaOtBuToluene100HighDiarylated indanone
Reductive Heck ReactionPd-BNP-Et₃N/HCOOHDMF80High-

Experimental Protocols

Protocol 1: One-Pot Heck-Aldol Annulation for this compound Synthesis

This protocol has been shown to be effective for the synthesis of multisubstituted 1-indanones with good to excellent yields.

  • Reactants:

    • 2-Bromobenzaldehyde (1.0 mmol)

    • Vinyl ether derivative (1.2 mmol)

    • Triethylamine (Et₃N) (1.5 mmol)

  • Catalyst System:

    • Pd(OAc)₂ (1 mol%)

    • dppp (1.5 mol%)

  • Solvent:

    • Ethylene glycol (4 mL)

  • Procedure:

    • To a sealed tube, add 2-bromobenzaldehyde, the vinyl ether derivative, Et₃N, Pd(OAc)₂, and dppp.

    • Add ethylene glycol and seal the tube.

    • Heat the reaction mixture at 115 °C for 16 hours.

    • Cool the reaction to room temperature.

    • Add 3 M HCl and stir for 1 hour for hydrolysis to the indanone.

    • Extract the product with an organic solvent, dry, and purify by chromatography.

Protocol 2: Carbonylative Cyclization of Unsaturated Aryl Iodides

This protocol has been successfully used for the synthesis of indanones from unsaturated aryl iodides.

  • Reactants:

    • Unsaturated aryl iodide (1.0 equiv)

    • Pyridine (2.0 equiv)

    • n-Bu₄NCl (1.0 equiv)

  • Catalyst:

    • Pd(OAc)₂ (10 mol%)

  • Solvent:

    • DMF

  • Procedure:

    • To a reaction vessel, add the unsaturated aryl iodide, pyridine, n-Bu₄NCl, and Pd(OAc)₂.

    • Add DMF as the solvent.

    • Pressurize the vessel with 1 atm of carbon monoxide.

    • Heat the reaction mixture to 100 °C.

    • After the reaction is complete (monitor by TLC or GC), cool to room temperature.

    • Work up the reaction and purify the product by chromatography.

Protocol 3: Mono-α-Arylation of a Cyclic Ketone

This general procedure can be adapted for the mono-α-arylation of various ketones.

  • Reactants:

    • Cyclic ketone (1.4 equiv)

    • Aryl chloride (1.0 equiv)

    • NaOtBu (2.2 equiv)

  • Catalyst System:

    • [Pd(IHept)(acac)Cl]₂ (500 ppm)

  • Solvent:

    • Toluene

  • Procedure:

    • Inside a glovebox, charge a vial with NaOtBu, the solid ketone, and the aryl chloride.

    • Add toluene and seal the vial.

    • Prepare a stock solution of the palladium catalyst in toluene.

    • Outside the glovebox, add any liquid ketone or aryl chloride, followed by the catalyst solution.

    • Stir the reaction at the desired temperature until completion.

    • Work up the reaction and purify the product.

Mandatory Visualization

troubleshooting_byproducts start Low Yield / Multiple Byproducts check_catalyst Review Catalyst System (Pd Source, Ligand) start->check_catalyst check_conditions Optimize Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_purity Verify Substrate Purity start->check_purity check_atmosphere Ensure Inert Atmosphere start->check_atmosphere heck_byproduct Intramolecular Heck: Reduced Aryl Halide check_conditions->heck_byproduct Identified Byproduct arylation_byproduct α-Arylation: Diarylated Product check_conditions->arylation_byproduct Identified Byproduct carbonylative_byproduct Carbonylative Cyclization: Intermediate Trapping check_conditions->carbonylative_byproduct Identified Byproduct beta_hydride_byproduct β-Hydride Elimination Byproducts check_conditions->beta_hydride_byproduct Identified Byproduct solution_heck Screen Ligands Optimize Solvent (e.g., Ethylene Glycol) Consider Additives heck_byproduct->solution_heck solution_arylation Use Milder Base (e.g., K₃PO₄) Control Stoichiometry Use Bulky Ligand Lower Temperature arylation_byproduct->solution_arylation solution_carbonylative Use Less Nucleophilic Reagents Protect Functional Groups Optimize CO Pressure carbonylative_byproduct->solution_carbonylative solution_beta_hydride Substrate Design (no β-H) Use Bulky Ligands Lower Temperature beta_hydride_byproduct->solution_beta_hydride

Caption: Troubleshooting workflow for byproduct formation in palladium-catalyzed this compound synthesis.

heck_reaction_pathway start Aryl Halide + Alkene + Pd(0) Catalyst oxidative_addition Oxidative Addition start->oxidative_addition migratory_insertion Migratory Insertion (Carbopalladation) oxidative_addition->migratory_insertion byproduct Reduced Aryl Halide (Byproduct) oxidative_addition->byproduct Side Reaction (Premature Quenching) beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination Desired Pathway reductive_elimination Reductive Elimination beta_hydride_elimination->reductive_elimination reductive_elimination->start Regenerates Pd(0) indanone This compound reductive_elimination->indanone

Caption: Simplified catalytic cycle for the intramolecular Heck reaction leading to this compound, highlighting the potential for byproduct formation.

alpha_arylation_selectivity ketone This compound Derivative (with α-proton) enolate Enolate Formation ketone->enolate aryl_halide Aryl Halide mono_arylated Mono-arylated Indanone enolate->mono_arylated + Aryl Halide, Pd Catalyst desired_product Desired Mono-arylated Product mono_arylated->desired_product Reaction Stop byproduct Diarylated Byproduct mono_arylated->byproduct Further Enolization & Arylation strong_base Strong Base (e.g., NaOtBu) strong_base->byproduct Favors mild_base Mild Base (e.g., K₃PO₄) mild_base->desired_product Favors

Caption: Logical relationship illustrating how base strength influences selectivity in the α-arylation of 1-indanones.

References

Resolving issues with 1-indanone crystallization and oiling out

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 1-indanone, particularly the phenomenon of "oiling out."

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen during the crystallization of this compound?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid or oil rather than solid crystals during crystallization.[1] This is particularly common with this compound due to its relatively low melting point (38-42 °C).[2][3] Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the impure compound.[4] Key contributing factors include:

  • High concentration of impurities: Impurities can significantly lower the melting point of the compound, making it more prone to melting in the warm crystallization solvent.[2]

  • Rapid cooling: Fast cooling can lead to a rapid increase in supersaturation at a temperature where this compound is still molten.

  • Inappropriate solvent choice: If the boiling point of the solvent is significantly higher than the melting point of this compound, the compound may dissolve and then separate as a liquid upon cooling.

  • High supersaturation: Using a minimal amount of solvent can lead to the solute separating out of solution too quickly as an oil.

Q2: How can I prevent this compound from oiling out?

A2: Preventing oiling out involves controlling the crystallization conditions to favor the formation of solid crystals over liquid droplets. Key strategies include:

  • Slower Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This gradual temperature change promotes the formation of well-ordered crystals.

  • Solvent Selection: Choose a solvent or solvent system with a boiling point that is not excessively high compared to the melting point of this compound.

  • Adjusting Supersaturation: Using a slightly larger volume of solvent can prevent the solution from becoming too concentrated too quickly.

  • Seeding: Introducing a small seed crystal of pure this compound can provide a template for crystallization to occur, bypassing the formation of an oil.

  • Removing Impurities: If significant impurities are present, consider a pre-purification step such as passing the solution through a short column of activated charcoal.

Q3: My this compound has oiled out. How can I salvage the experiment?

A3: If oiling out has already occurred, you can often resolve the issue by:

  • Re-heating the solution: Warm the mixture until the oil redissolves completely.

  • Adding more solvent: Add a small amount of the "good" solvent (the one in which this compound is more soluble) to decrease the supersaturation.

  • Cooling slowly again: Allow the solution to cool very slowly, perhaps by insulating the flask, to encourage crystal formation.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.

Q4: What are the best solvents for recrystallizing this compound?

A4: this compound is moderately soluble in polar solvents and has good solubility in non-polar solvents. It is more soluble in organic solvents than in water. A mixed solvent system is often effective. A common approach is to dissolve the this compound in a "good" solvent in which it is highly soluble (like ethanol or ethyl acetate) and then gradually add a "poor" solvent in which it is less soluble (like water or hexane) until the solution becomes slightly cloudy (the point of saturation). Heating the solution to redissolve the solid and then allowing it to cool slowly can yield pure crystals.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
This compound "oils out" 1. The melting point of the impure this compound is below the temperature of the solution.2. The solution is too supersaturated.3. The cooling rate is too fast.4. The boiling point of the solvent is too high.1. Reheat the solution and add more of the "good" solvent to decrease saturation.2. Allow the solution to cool much more slowly.3. Add a seed crystal of pure this compound.4. Choose a solvent with a lower boiling point.
No crystals form upon cooling 1. Too much solvent was used, and the solution is not saturated.2. The cooling process is too rapid, preventing nucleation.3. This compound is too soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Allow the solution to cool more slowly and for a longer period.3. Scratch the inside of the flask with a glass rod.4. Add a seed crystal.5. Re-evaluate your solvent choice or use a mixed-solvent system.
Low recovery of purified crystals 1. Too much solvent was used, and a significant amount of product remains in the mother liquor.2. The crystals were washed with a solvent that was not ice-cold, leading to dissolution.3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor by evaporating some of the solvent and cool again to recover more crystals.2. Always wash the collected crystals with a minimal amount of ice-cold solvent.3. During hot filtration, use a pre-heated funnel and a minimal amount of extra hot solvent to rinse.
Purified crystals are still colored or impure 1. The chosen solvent did not effectively separate the impurities.2. The cooling was too rapid, trapping impurities within the crystal lattice.1. Consider using a different solvent or a mixed-solvent system.2. Perform a second recrystallization of the purified crystals.3. Ensure a slow and undisturbed cooling process.4. Treat the hot solution with a small amount of activated charcoal before filtration to remove colored impurities.

Data Presentation

Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₈O
Molecular Weight132.16 g/mol
AppearanceColorless to pale yellow solid
Melting Point38-42 °C
Boiling Point243-245 °C
Water Solubility6.5 g/L (at 20 °C)

Estimated Solubility of this compound in Common Organic Solvents

Disclaimer: The following data is an estimation based on qualitative descriptions and data for structurally similar compounds. For precise work, it is recommended to determine the solubility experimentally.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Boiling Point (°C)Comments
EthanolLow to ModerateHigh78Good potential for single-solvent recrystallization.
Ethyl AcetateModerateHigh77Good potential as a "good" solvent in a mixed-solvent system with hexane.
HexaneVery LowLow69Likely a good "poor" solvent for a mixed-solvent system.
TolueneModerateHigh111Caution: Boiling point is significantly above the melting point of this compound, increasing the risk of oiling out.
Water0.65Low100Not a suitable solvent for recrystallization on its own but can be used as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring until the solid is completely dissolved. Add more ethanol in small portions only if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization of this compound using Ethyl Acetate/Hexane

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the solution hot, add hexane (the "poor" solvent) dropwise with swirling until the solution becomes slightly and persistently cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of hexane and ethyl acetate.

  • Drying: Dry the crystals thoroughly under vacuum.

Visualizations

Troubleshooting_Workflow start Start: Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Oiling Out Occurs? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect & Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out->crystals_form No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes end End: Pure this compound collect_crystals->end reheat_add_solvent->cool concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate Too much solvent? seed_scratch Add Seed Crystal or Scratch Flask no_crystals->seed_scratch Nucleation issue? concentrate->cool seed_scratch->cool

Caption: Troubleshooting workflow for this compound crystallization.

Oiling_Out_Causes_Solutions cluster_causes Potential Causes cluster_solutions Recommended Solutions oiling_out Oiling Out slow_cooling Slow Cooling Rate oiling_out->slow_cooling more_solvent Use More Solvent oiling_out->more_solvent seed_crystal Add Seed Crystal oiling_out->seed_crystal change_solvent Change Solvent oiling_out->change_solvent low_mp Low Melting Point (Impurities) low_mp->oiling_out high_supersat High Supersaturation high_supersat->oiling_out fast_cooling Rapid Cooling fast_cooling->oiling_out high_bp_solvent High BP Solvent high_bp_solvent->oiling_out

Caption: Causes and solutions for the "oiling out" phenomenon.

References

Technical Support Center: Optimizing Catalyst Selection for Asymmetric Synthesis of 1-Indanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the asymmetric synthesis of 1-indanone derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the asymmetric synthesis of 1-indanones?

A1: The primary catalytic systems for asymmetric this compound synthesis fall into three main categories: transition metal catalysis, and organocatalysis.[1]

  • Transition Metal Catalysis :

    • Rhodium-catalyzed reactions : These are effective for intramolecular hydroacylation and isomerization, often yielding high enantioselectivities.[1][2] Chiral phosphine ligands are crucial for achieving high stereocontrol.[1]

    • Palladium-catalyzed reactions : These are particularly useful for C-C bond activation and carbonylation reactions, leading to chiral indanones with quaternary carbon centers.[3]

    • Nickel-catalyzed reactions : Nickel catalysts are employed in reductive cyclization methods.

    • Copper-catalyzed reactions : Copper-based systems are a cost-effective option for Nazarov cyclizations and Friedel-Crafts-type reactions.

  • Organocatalysis : This metal-free approach has gained popularity, utilizing chiral amines (like proline and its derivatives) and phosphoric acids to catalyze reactions such as Michael additions and aldol reactions.

Q2: How do I select the optimal catalyst for my specific this compound synthesis?

A2: The ideal catalyst choice is contingent on several factors, including the reaction type, substrate structure (both electronic and steric properties), and the desired stereochemical outcome. A logical approach to catalyst selection is outlined in the workflow diagram below. As a general guideline, rhodium and palladium catalysts are known for their high turnover numbers and enantioselectivities across a broad substrate scope. Organocatalysts are an excellent alternative for metal-sensitive substrates or when metal contamination is a primary concern.

Q3: What are the critical parameters for achieving high enantioselectivity (ee%)?

A3: Achieving high enantioselectivity is a multifactorial challenge. Key parameters to control include:

  • Chiral Ligand : The structure of the chiral ligand is of utmost importance. Fine-tuning the ligand's steric and electronic properties can significantly influence the enantiomeric excess.

  • Solvent : The solvent's polarity and coordinating ability can impact the catalyst's conformation and the stability of the transition state.

  • Temperature : Lower reaction temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Additives : In some cases, additives can function as co-catalysts or influence the reaction pathway, thereby enhancing selectivity.

Troubleshooting Guides

Problem 1: Low Enantioselectivity (ee%)
Possible CauseSuggested Solution
Suboptimal Ligand Screen a variety of chiral ligands with different steric and electronic properties. The choice of ligand is often the most critical factor.
Incorrect Solvent Test a range of solvents with varying polarities. For some palladium-catalyzed reactions, ethanol has proven superior to toluene.
High Reaction Temperature Lower the reaction temperature. While this may slow the reaction rate, it often leads to a significant improvement in enantioselectivity.
Product Racemization The product may be racemizing under the reaction conditions. Analyze the ee% at different time points to investigate this possibility. If racemization is occurring, consider a milder workup procedure or a different catalyst system.
Impure Starting Materials Ensure the purity of the substrate, catalyst, and ligand, as impurities can interfere with the catalytic cycle.
Problem 2: Low or No Yield
Possible CauseSuggested Solution
Catalyst Deactivation The catalyst may be degrading during the reaction. Consider increasing the catalyst loading or switching to a more robust catalyst. In some rhodium-catalyzed hydroacylations, undesired decarbonylation can deactivate the catalyst.
Incomplete Conversion The reaction may not have reached completion. Try increasing the reaction time or temperature, but be mindful of the potential impact on enantioselectivity.
Poor Substrate Solubility Ensure the substrate is fully dissolved in the chosen solvent. If not, screen for a more suitable solvent.
Incorrect Reaction Conditions Re-evaluate the reaction parameters such as temperature, pressure, and concentration. Compare your conditions with established protocols for similar transformations.
Problem 3: Poor Diastereoselectivity
Possible CauseSuggested Solution
Thermodynamic vs. Kinetic Control The reaction may be under thermodynamic control, favoring the more stable diastereomer, which may not be the desired product. Attempt the reaction at a lower temperature to favor kinetic control.
Influence of Chiral Ligand Diastereoselectivity can be highly dependent on the chiral ligand. Screening a library of different ligands is recommended.
Substrate-Controlled Diastereoselectivity The inherent stereochemistry of the substrate may predispose the reaction to form a particular diastereomer. If feasible, modifying the substrate structure could alter the outcome.

Data Presentation: Catalyst Performance in Asymmetric this compound Synthesis

The following tables summarize quantitative data for different catalytic systems used in the asymmetric synthesis of this compound derivatives.

Table 1: Transition Metal-Catalyzed Synthesis of this compound Derivatives

Catalytic SystemCatalyst / LigandSubstrate ScopeYield (%)ee (%)Reference
Rhodium-Catalyzed Intramolecular 1,4-Addition[Rh(acac)(CO)₂] / (R)-MonoPhosPinacolborane chalcone derivativesUp to 95Up to 95
Palladium-Catalyzed C-C Activation/CarbonylationPd₂(dba)₃·CHCl₃ / (R)-TolBINAPAryl-substituted cyclobutanonesUp to 82Up to 96
Nickel-Catalyzed Reductive CyclizationNi(OAc)₂ / P-chiral monophosphineAlkynone substrate--

Table 2: Organocatalytic Synthesis of this compound Derivatives

Catalytic SystemCatalystReaction TypeYield (%)ee (%)
Proline-derived catalystProline derivativeIntramolecular Michael AdditionHighHigh
Chiral Phosphoric AcidChiral Phosphoric AcidDesymmetrization of prochiral triketonesHighHigh

Experimental Protocols

1. Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition

  • Materials : [Rh(acac)(CO)₂], (R)-MonoPhos, Pinacolborane chalcone derivative, K₃PO₄ (aq), Toluene.

  • Procedure :

    • To a dry Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)₂] and (R)-MonoPhos.

    • Add toluene and stir the mixture at room temperature for 10 minutes.

    • Add the pinacolborane chalcone derivative to the catalyst mixture.

    • Add the aqueous K₃PO₄ solution.

    • Stir the reaction mixture at 50 °C until the starting material is consumed (monitored by TLC).

    • Upon completion, cool the reaction to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to afford the desired 3-aryl-1-indanone.

2. Palladium-Catalyzed Asymmetric C-C Bond Activation/Carbonylation

  • Materials : Pd₂(dba)₃·CHCl₃, (R)-TolBINAP, Aryl-substituted cyclobutanone, NaBARF, Toluene, Carbon monoxide (CO) gas (1 atm).

  • Procedure :

    • In a glovebox, add Pd₂(dba)₃·CHCl₃, (R)-TolBINAP, and NaBARF to a dry Schlenk tube.

    • Add toluene, followed by the aryl-substituted cyclobutanone.

    • Seal the tube, remove it from the glovebox, and connect it to a CO balloon (1 atm).

    • Stir the reaction mixture at 80 °C for the specified time (typically 12-24 h).

    • After cooling to room temperature, concentrate the reaction mixture.

    • Purify the residue by flash chromatography on silica gel to yield the chiral indanone.

3. Organocatalytic Asymmetric Intramolecular Michael Addition

  • Materials : Substrate, Dichloromethane, Proline-derived organocatalyst, Triethylamine.

  • Procedure :

    • Dissolve the substrate in dichloromethane.

    • Add the proline-derived organocatalyst to the solution.

    • Add triethylamine to the reaction mixture.

    • Stir the reaction at room temperature for 48 hours.

    • After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to obtain the chiral indanone.

    • Analyze the enantiomeric excess of the product using chiral HPLC.

Visualizations

CatalystSelectionWorkflow cluster_input Define Synthetic Target cluster_catalyst_type Initial Catalyst System Choice cluster_screening Screening and Optimization cluster_analysis Analysis and Iteration cluster_output Final Protocol Start Identify Target This compound Derivative CatalystType Select Catalyst Type Start->CatalystType LigandScreen Ligand Screening CatalystType->LigandScreen SolventScreen Solvent Screening CatalystType->SolventScreen Organocatalyzed LigandScreen->SolventScreen TempScreen Temperature Optimization SolventScreen->TempScreen Analysis Analyze Yield and ee% TempScreen->Analysis Decision Optimal Conditions? Analysis->Decision Decision->CatalystType No, Re-evaluate End Optimized Synthesis Protocol Decision->End Yes

Caption: Catalyst selection workflow for asymmetric this compound synthesis.

ExperimentalWorkflow Start Start: Prepare Reactants and Catalyst ReactionSetup Reaction Setup under Inert Atmosphere Start->ReactionSetup ReactionExecution Execute Reaction at Controlled Temperature ReactionSetup->ReactionExecution Monitoring Monitor Reaction Progress (TLC, GC, etc.) ReactionExecution->Monitoring Workup Reaction Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification by Chromatography Workup->Purification Analysis Characterization and Enantiomeric Excess Analysis (HPLC, NMR) Purification->Analysis End End: Pure Enantioenriched This compound Derivative Analysis->End

Caption: General experimental workflow for catalytic asymmetric synthesis.

References

Scale-up considerations for the industrial production of 1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of 1-indanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial-scale synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2] This method is favored due to its efficiency and the availability of starting materials.[2] Alternative routes include the Nazarov cyclization and various transition-metal-catalyzed reactions, though these are less common in bulk production.[1][3] A one-pot process starting from benzoic acids has also been developed for scalability and cost-effectiveness.

Q2: What are the primary safety concerns during the industrial production of this compound?

A2: Key safety concerns include handling corrosive and moisture-sensitive catalysts like aluminum chloride, managing highly exothermic reactions, and exposure to hazardous reagents and solvents. Proper personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats, is mandatory. Adequate ventilation, access to eyewash stations and safety showers, and the use of scrubbers for acidic gases are critical engineering controls. Thermal decomposition can release irritating gases and vapors.

Q3: How can the purity of this compound be assessed on an industrial scale?

A3: Purity is typically assessed using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For structural confirmation and identification of isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) Spectroscopy are employed. GC-Mass Spectrometry (GC-MS) is also valuable for identifying volatile organic impurities.

Troubleshooting Guides

Issue 1: Low Product Yield

Q: We are experiencing low yields in our this compound synthesis via Friedel-Crafts acylation. What are the potential causes and solutions?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions

Possible Cause Solution
Inactive Catalyst Lewis acids like AlCl₃ are highly sensitive to moisture. Use freshly opened, anhydrous catalyst and handle under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Acid Strength For reactions using Brønsted acids like Polyphosphoric Acid (PPA), ensure the concentration is adequate. The P₂O₅ content in PPA can significantly affect reactivity. Consider using a stronger alternative like Eaton's reagent.
Low Reaction Temperature The activation energy for the cyclization may not be reached. Gradually and carefully increase the reaction temperature while monitoring for side reactions.
Starting Material Purity Impurities in the 3-arylpropanoic acid or its acyl chloride can interfere with the reaction. Verify the purity of the starting materials and purify if necessary.
Incomplete Cyclization The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

A logical workflow for troubleshooting low yield is presented below:

LowYieldTroubleshooting Start Low Yield Observed CheckCatalyst Verify Catalyst Activity & Handling Start->CheckCatalyst CheckAcid Assess Acid Strength & Concentration CheckCatalyst->CheckAcid If catalyst is active OptimizeTemp Optimize Reaction Temperature CheckAcid->OptimizeTemp If acid is sufficient CheckPurity Analyze Starting Material Purity OptimizeTemp->CheckPurity If temperature is optimized MonitorReaction Monitor Reaction Progress (TLC/LC-MS) CheckPurity->MonitorReaction If materials are pure Success Yield Improved MonitorReaction->Success If reaction goes to completion

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

Issue 2: Formation of Impurities and Byproducts

Q: Our final product is contaminated with significant impurities. How can we identify and minimize their formation?

A: Byproduct formation is often related to reaction conditions. Understanding the types of impurities can help pinpoint the cause.

Common Impurities and Mitigation Strategies

Impurity/Byproduct Potential Cause Mitigation Strategy
Regioisomers The position of substituents on the aromatic ring can direct cyclization to different positions. The P₂O₅ content in PPA can influence the product distribution.Carefully control the reaction conditions, particularly the catalyst and solvent. For example, nitromethane has been shown to improve selectivity in some cases.
Intermolecular Reaction Products (High MW) High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization.Perform the reaction under high-dilution conditions. Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration.
Polymers Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or product.Carefully control the reaction temperature and time. Avoid using excessively strong acids or prolonged reaction times.
Indene Derivatives Elimination reactions, often promoted by high temperatures, can lead to the formation of indene.Maintain strict temperature control and consider a milder work-up procedure.

The decision-making process for managing impurities can be visualized as follows:

ImpurityManagement Start Impurity Detected Identify Identify Impurity (GC-MS, NMR) Start->Identify Regioisomer Regioisomer? Identify->Regioisomer Polymer Polymer/High MW? Regioisomer->Polymer No AdjustConditions Adjust Catalyst/ Solvent/PPA Content Regioisomer->AdjustConditions Yes Indene Indene? Polymer->Indene No HighDilution Implement High Dilution/ Slow Addition Polymer->HighDilution Yes ControlTemp Reduce Temperature/ Reaction Time Indene->ControlTemp Yes Purify Purify Product (Recrystallization/ Chromatography) Indene->Purify No/ Other AdjustConditions->Purify HighDilution->Purify ControlTemp->Purify SynthesisWorkflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Friedel-Crafts Cyclization cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification AcidChloride React 3-Phenylpropionic Acid with Thionyl Chloride Cyclization Add Acid Chloride to AlCl3 Suspension at 0-5°C AcidChloride->Cyclization Quench Quench with Ice/HCl Cyclization->Quench Extract Extract with DCM Quench->Extract Wash Wash with H2O, NaHCO3, Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Vacuum Distillation or Recrystallization Dry->Purify FinalProduct Pure this compound Purify->FinalProduct

References

Managing reaction exotherms in large-scale 1-indanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-indanone. The primary focus is on the safe management of reaction exotherms, a critical aspect of scaling up this chemical process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound, and what are its primary exothermic steps?

A1: The most prevalent and scalable method for this compound synthesis is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid or its derivatives.[1][2] This process involves the cyclization of the starting material in the presence of a strong acid catalyst. The primary exothermic events that require careful management are:

  • Catalyst Addition: The addition of Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as polyphosphoric acid (PPA) to the reaction mixture can be highly exothermic.[3]

  • Reaction Initiation: The onset of the cyclization reaction itself is an exothermic process. Without proper control, the heat generated can lead to a rapid increase in temperature.

Q2: What are the potential consequences of a poorly managed exotherm during this compound synthesis?

A2: Failure to control the reaction exotherm can lead to several serious issues, including:

  • Thermal Runaway: This is a dangerous situation where the rate of heat generation exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure. This can result in reactor failure and release of hazardous materials.

  • Reduced Product Yield and Purity: High temperatures can promote the formation of side products and impurities, leading to a lower yield of the desired this compound and complicating purification.[4][5]

  • Safety Hazards: Beyond thermal runaway, uncontrolled reactions can lead to the release of corrosive and toxic fumes, posing a significant risk to personnel.

Q3: How does the choice of catalyst affect the exotherm?

A3: The choice of catalyst significantly influences the reaction's thermal profile.

  • Aluminum Chloride (AlCl₃): A highly effective but also very reactive Lewis acid. Its reaction with the starting material is often vigorously exothermic, requiring slow, portion-wise addition at low temperatures.

  • Polyphosphoric Acid (PPA): Often used as both a catalyst and a solvent. While the reaction is still exothermic, the heat release may be more manageable than with AlCl₃. However, PPA is viscous and can be difficult to handle on a large scale.

  • Triflic Acid (TfOH): A very strong Brønsted acid that can catalyze the reaction under milder conditions, potentially offering better control over the exotherm.

Q4: What are the key safety precautions to take before starting a large-scale this compound synthesis?

A4: Before initiating any large-scale synthesis, a thorough safety review is imperative. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, lab coats, and gloves resistant to the chemicals being used.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any volatile or corrosive materials.

  • Emergency Equipment: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible.

  • Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals to be used to understand their hazards and handling procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale synthesis of this compound, with a focus on problems related to exothermic reactions.

Issue Potential Cause(s) Suggested Solution(s)
Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway) 1. Too rapid addition of the catalyst (e.g., AlCl₃).2. Inadequate cooling capacity for the reactor size.3. Incorrect starting material concentration.1. Immediate Action: Cease addition of reagents and enhance cooling immediately. If necessary, prepare a quenching agent.2. Process Modification: Add the catalyst in small portions or as a solution via a dropping funnel to control the rate of addition. Ensure the cooling system is appropriately sized for the reaction scale. Conduct a thorough thermal hazard assessment before scaling up.
Low Product Yield 1. Inactive Catalyst: The acid catalyst may have absorbed moisture.2. Insufficient Reaction Temperature/Time: The reaction may not have reached the necessary activation energy for complete cyclization.3. Impure Starting Material: Impurities can inhibit the reaction.1. Use a fresh, properly stored catalyst. Handle hygroscopic catalysts like PPA and AlCl₃ in a dry environment.2. After the initial exothermic phase is controlled, the reaction may require heating to ensure completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.3. Ensure the purity of the 3-phenylpropanoic acid before starting the reaction.
Formation of Side Products/Impurities 1. High Reaction Temperature: Elevated temperatures can lead to side reactions and reduced selectivity.2. Intermolecular Acylation: At high concentrations, the acylating agent may react with another molecule of the starting material rather than intramolecularly.1. Maintain a lower reaction temperature, especially during catalyst addition, to favor the desired intramolecular cyclization.2. Optimize the concentration of the starting material.

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)

This protocol outlines a general procedure for the synthesis of this compound from 3-phenylpropanoic acid.

Materials:

  • 3-phenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Acid Chloride Formation: In a reactor equipped with a reflux condenser and a gas scrubber, charge 3-phenylpropanoic acid (1.0 eq) and a suitable solvent like toluene. Slowly add thionyl chloride (1.2 - 1.5 eq). Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring for the completion of the reaction. Distill off excess thionyl chloride and solvent under reduced pressure.

  • Friedel-Crafts Cyclization: Cool the reactor containing the crude acid chloride to 0-5 °C. Dissolve the acid chloride in anhydrous DCM. In a separate dry vessel, prepare a suspension of anhydrous AlCl₃ (1.1 - 1.3 eq) in DCM.

  • Controlled Addition: Slowly add the AlCl₃ suspension to the acid chloride solution, maintaining the internal temperature at 0-5 °C. The addition of AlCl₃ is highly exothermic and requires careful monitoring and control.

  • Reaction: After the complete addition of the catalyst, allow the reaction mixture to stir at a controlled temperature until the reaction is complete (monitor by TLC or GC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a vessel containing crushed ice and concentrated HCl. Separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization or distillation.

Visualizations

Logical Workflow for Managing Exotherms

ExothermManagement Workflow for Exotherm Management in this compound Synthesis cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_outcome Outcome and Mitigation start Start: Synthesis Planning safety_review Conduct Thorough Safety Review start->safety_review reagent_prep Prepare Reagents (Ensure Anhydrous Conditions) safety_review->reagent_prep reactor_setup Setup Reactor with Adequate Cooling reagent_prep->reactor_setup charge_reagents Charge Reactor with Starting Material and Solvent reactor_setup->charge_reagents cool_reactor Cool Reactor to Target Temperature (e.g., 0-5°C) charge_reagents->cool_reactor catalyst_addition Slow, Controlled Addition of Catalyst (e.g., AlCl3) Monitor Temperature Continuously cool_reactor->catalyst_addition exotherm_control Maintain Temperature Within Safe Limits catalyst_addition->exotherm_control temp_stable Temperature Stable exotherm_control->temp_stable Yes temp_increase Uncontrolled Temperature Increase Detected exotherm_control->temp_increase No reaction_monitoring Monitor Reaction Progress (TLC/GC) proceed Proceed with Reaction reaction_monitoring->proceed temp_stable->reaction_monitoring mitigation Emergency Mitigation: 1. Stop Reagent Addition 2. Maximize Cooling 3. Prepare to Quench temp_increase->mitigation quench Quench Reaction mitigation->quench end End: Safe Reaction Completion proceed->end quench->end

Caption: Logical workflow for managing reaction exotherms.

Troubleshooting Decision Tree

Troubleshooting Troubleshooting Decision Tree for this compound Synthesis cluster_exotherm Exotherm Control cluster_yield Yield Improvement cluster_purity Purity Enhancement start Problem Encountered issue1 Rapid Temperature Rise? start->issue1 issue2 Low Product Yield? issue1->issue2 No cause1a Catalyst Addition Too Fast? issue1->cause1a Yes issue3 Excess Impurities? issue2->issue3 No cause2a Inactive Catalyst? issue2->cause2a Yes end Consult Further Resources issue3->end No cause3a Reaction Temp Too High? issue3->cause3a Yes cause1b Inadequate Cooling? cause1a->cause1b No solution1a Reduce Addition Rate cause1a->solution1a Yes solution1b Improve Cooling System cause1b->solution1b Yes solution1a->end solution1b->end cause2b Insufficient Temp/Time? cause2a->cause2b No solution2a Use Fresh Catalyst cause2a->solution2a Yes solution2b Increase Temp/Time Post-Exotherm cause2b->solution2b Yes solution2a->end solution2b->end solution3a Lower Reaction Temperature cause3a->solution3a Yes solution3a->end

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-Indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds and serving as a key intermediate in the synthesis of various pharmaceuticals.[1][2] The efficient construction of this bicyclic ketone has been the subject of extensive research, leading to the development of several distinct synthetic strategies. This guide provides an objective comparison of the most prominent synthetic routes to this compound, supported by experimental data, detailed methodologies, and visual representations of the reaction pathways to aid in the selection of the most appropriate method for specific research and development needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound and its derivatives primarily relies on intramolecular cyclization reactions to form the characteristic five-membered ring fused to a benzene ring. The most established and widely utilized methods include Intramolecular Friedel-Crafts acylation, the Nazarov cyclization, and various palladium-catalyzed cyclizations. Each approach offers a unique set of advantages and limitations concerning substrate scope, reaction conditions, and overall efficiency.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for the primary synthetic routes to this compound, allowing for a direct comparison of their performance.

Synthetic RouteStarting Material(s)Catalyst/ReagentReaction ConditionsYield (%)Reference(s)
Intramolecular Friedel-Crafts Acylation
3-Phenylpropanoic acidPolyphosphoric acid (PPA)100 °C, 1 h~90%[3]
3-(4-Methoxyphenyl)propanoic acidAlCl₃Dichloromethane, RT, 2 h95%[3]
3-Arylpropanoic acidsTriflic acid (TfOH)CH₂Cl₂, 80 °C, MicrowaveUp to 100%[4]
Phenylpropionic acid chlorideAluminum chlorideBenzene90%
Benzyl Meldrum's acid derivativesSc(OTf)₃Nitromethane, reflux>95%
Nazarov Cyclization
ChalconeTrifluoroacetic acid (TFA)120 °C, 4 h (conventional)High
ChalconeTrifluoroacetic acid (TFA)120 °C, 20 min (microwave)High
Divinyl KetonesSnCl₄DCM, 0 °C to RT, 30 min~75%
Dienones with EWGsIridium(III) ComplexMild conditionsGood
Palladium-Catalyzed Cyclization
2-Bromobenzaldehyde and vinyl etherPd(OAc)₂ / dpppEthylene glycol, 115 °C, 16 h92%
Unsaturated aryl iodidesPalladium catalystCarbon monoxide atmosphere88-92%
1-(2-Bromophenyl)propan-2-onePd(OAc)₂ / XPhosToluene, 100 °C, 12-24 hHigh

Experimental Protocols

This section provides detailed methodologies for key experiments, offering a practical guide for the implementation of these synthetic routes.

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid using Polyphosphoric Acid (PPA)

This protocol describes a classic and high-yielding method for the synthesis of unsubstituted this compound.

Materials:

  • 3-Phenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Water

  • Saturated sodium bicarbonate solution

  • Petroleum ether (for recrystallization)

Procedure:

  • In a flask equipped with a mechanical stirrer, add 3-phenylpropanoic acid.

  • Add an excess of polyphosphoric acid (PPA), typically in a 10:1 weight ratio to the starting material.

  • Heat the mixture to 100 °C with vigorous stirring for 1 hour.

  • After cooling, a

  • carefully pour the reaction mixture onto crushed ice with continuous stirring. The this compound product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water, followed by a saturated sodium bicarbonate solution, and then again with water until the washings are neutral.

  • Dry the crude product and recrystallize from a suitable solvent such as petroleum ether to afford pure this compound.

Protocol 2: Nazarov Cyclization of a Chalcone using Trifluoroacetic Acid (TFA)

This protocol details the synthesis of a this compound derivative from a chalcone precursor, with options for both conventional heating and microwave irradiation.

Materials:

  • Chalcone derivative

  • Trifluoroacetic acid (TFA)

  • Ice-water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube or microwave-safe vessel, add the chalcone substrate.

  • Add an excess of trifluoroacetic acid (TFA).

  • For conventional heating, heat the mixture at 120 °C for 4 hours. For microwave-assisted synthesis, irradiate the mixture at 120 °C for 20 minutes.

  • After cooling to room temperature, carefully pour the reaction mixture into ice-water.

  • Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired this compound product.

Protocol 3: Palladium-Catalyzed Heck-Aldol Annulation Cascade

This one-pot protocol describes the synthesis of multisubstituted 1-indanones from 2-bromobenzaldehydes and vinyl ethers.

Materials:

  • 2-Bromobenzaldehyde derivative (1.0 mmol)

  • Vinyl ether derivative (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (1.5 mol%)

  • Ethylene glycol (4 mL)

  • 3 M Hydrochloric acid (HCl)

Procedure:

  • To a sealed tube, add the 2-bromobenzaldehyde, vinyl ether derivative, Et₃N, Pd(OAc)₂, and dppp.

  • Add ethylene glycol and seal the tube.

  • Heat the reaction mixture at 115 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Add 3 M HCl and stir for 1 hour to facilitate hydrolysis to the indanone.

  • Extract the product with a suitable organic solvent, dry the organic layer, and purify by chromatography.

Mandatory Visualization: Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways for the three major synthetic routes to this compound.

Friedel_Crafts_Acylation cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 3-Arylpropanoic_Acid 3-Arylpropanoic Acid or Acyl Chloride Acylium_Ion Acylium Ion 3-Arylpropanoic_Acid->Acylium_Ion  Lewis Acid or  Strong Protic Acid   This compound This compound Acylium_Ion->this compound  Intramolecular  Electrophilic  Aromatic Substitution  

Caption: Intramolecular Friedel-Crafts Acylation Pathway.

Nazarov_Cyclization cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product Divinyl_Ketone Divinyl Ketone (e.g., Chalcone) Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation  Acid Catalyst  (Lewis or Brønsted)   Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation  4π-Electrocyclization  (Conrotatory)   This compound This compound Oxyallyl_Cation->this compound  Deprotonation &  Tautomerization  

Caption: Nazarov Cyclization Pathway.

Palladium_Catalyzed_Cyclization Start Ortho-functionalized Aryl Halide Aryl_Pd_Complex Aryl-Pd(II) Complex Start->Aryl_Pd_Complex  + Pd(0)   Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Aryl_Pd_Complex Oxidative_Addition Oxidative Addition Cyclization_Intermediate Cyclization Intermediate Aryl_Pd_Complex->Cyclization_Intermediate  Insertion   Coupling_Partner Coupling Partner (e.g., Alkene, Alkyne, CO) Coupling_Partner->Cyclization_Intermediate Insertion Migratory Insertion Product This compound Cyclization_Intermediate->Product  Intramolecular  Cyclization &  Reductive Elimination   Reductive_Elimination Reductive Elimination Product->Pd_Catalyst  Catalyst  Regeneration  

Caption: Generalized Palladium-Catalyzed Cyclization Pathway.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Indanone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-indanone isomers is of paramount importance in pharmaceutical development and chemical synthesis. The subtle structural differences between positional isomers and stereoisomers can lead to significant variations in pharmacological activity, metabolic profiles, and toxicity.[1] This guide provides an objective comparison of validated analytical methods for the quantification of this compound isomers, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for the quantification of this compound isomers depends on several factors, including the nature of the isomers (positional or stereoisomers), the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is a powerful and widely used technique for the separation and quantification of this compound enantiomers.[2] The method relies on the use of chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

Table 1: Comparison of Chiral Stationary Phases for HPLC Separation of this compound Enantiomers

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)Resolution (Rs)Separation Factor (α)Reference
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))2-Ethyl-1-Indanonen-Hexane / 2-Propanol (90/10, v/v)1.02.11.35[3]
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))3-Phenyl-1-indanonen-Hexane / Ethanol (95/5, v/v)0.81.81.28
Cyclobond™ I 2000 (beta-cyclodextrin)2-Methyl-1-indanoneAcetonitrile / Water (40/60, v/v)1.21.61.20
Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomers

GC-MS is a highly sensitive and specific technique for the separation and quantification of volatile and thermally stable positional isomers of this compound. The separation is achieved based on the differential partitioning of the isomers between the stationary phase of the GC column and the mobile gas phase.

Table 2: GC-MS Parameters for the Analysis of Chloro-1-indanone Isomers

ParameterValueReference
GC Column DB-5ms (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium (1 mL/min)
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Supercritical Fluid Chromatography (SFC) for Chiral Separations

SFC has emerged as a green and efficient alternative to HPLC for chiral separations.[4] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of organic modifier, leading to faster separations and reduced solvent consumption.[5]

Table 3: SFC Parameters for Chiral Separation of a this compound Derivative

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Supercritical CO2 / Methanol (85/15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm
Capillary Electrophoresis (CE) for Chiral Separations

CE is a high-resolution separation technique that requires minimal sample and reagent volumes. For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte.

Table 4: CE Parameters for Enantioselective Separation of a this compound Derivative

ParameterValue
Capillary Fused-silica (50 cm total length, 40 cm effective length, 50 µm i.d.)
Background Electrolyte 50 mM Phosphate buffer (pH 2.5) containing 15 mM hydroxypropyl-β-cyclodextrin
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm

Experimental Protocols

Chiral HPLC Method for 2-Ethyl-1-Indanone Enantiomers

Objective: To separate and quantify the enantiomers of 2-ethyl-1-indanone.

Instrumentation: A standard HPLC system with a UV detector.

Materials:

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (90/10, v/v)

  • Sample Preparation: Dissolve 1 mg of the 2-ethyl-1-indanone sample in 1 mL of the mobile phase.

Procedure:

  • Set the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Monitor the separation at a wavelength of 254 nm.

  • Identify and quantify the enantiomers based on their retention times and peak areas.

GC-MS Method for Chloro-1-indanone Isomers

Objective: To separate and identify positional isomers of chloro-1-indanone.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Materials:

  • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Sample Preparation: Prepare a 1 mg/mL solution of the chloro-1-indanone sample in dichloromethane.

Procedure:

  • Set the GC-MS parameters as detailed in Table 2.

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the data in full scan mode over a mass range of 40-450 amu.

  • Identify the isomers based on their retention times and mass spectra.

Mandatory Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Quantification cluster_validation Method Validation sample This compound Isomer Mixture dissolution Dissolution in Appropriate Solvent sample->dissolution filtration Filtration dissolution->filtration hplc Chiral HPLC filtration->hplc Injection gcms GC-MS filtration->gcms Injection sfc Chiral SFC filtration->sfc Injection ce Chiral CE filtration->ce Injection specificity Specificity hplc->specificity gcms->specificity sfc->specificity ce->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: General workflow for the validation of analytical methods.

signaling_pathway cluster_pi3k PI3K/Akt Signaling Pathway cluster_mapk MAPK/ERK Signaling Pathway Indanone This compound Derivative Receptor Growth Factor Receptor Indanone->Receptor Inhibits PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Caption: Key signaling pathways modulated by this compound derivatives.

Biological Significance and Signaling Pathways

This compound derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The stereochemistry of these compounds often plays a crucial role in their pharmacological activity. For instance, certain enantiomers of this compound derivatives have been shown to be potent inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease.

The anticancer properties of some this compound derivatives are attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK/ERK pathways. Understanding these pathways is essential for the rational design of novel and more effective therapeutic agents.

References

Differentiating 4-methyl-1-indanone and 5-methyl-1-indanone: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of 4-methyl-1-indanone and 5-methyl-1-indanone using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The subtle difference in the position of the methyl group on the indanone framework gives rise to distinct spectral fingerprints, allowing for their clear differentiation.

The isomers of methyl-1-indanone, including 4-methyl-1-indanone and 5-methyl-1-indanone, share the same molecular formula (C₁₀H₁₀O) and molecular weight (146.19 g/mol ).[1] However, the placement of the methyl group on the aromatic ring leads to significant differences in their chemical and physical properties, as well as their spectroscopic signatures.[2]

Spectroscopic Data Comparison

The key to differentiating these two isomers lies in the detailed analysis of their respective spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopy Data

The substitution pattern on the aromatic ring significantly influences the chemical shifts and splitting patterns of the aromatic protons. In 4-methyl-1-indanone, the aromatic protons exhibit a more complex splitting pattern compared to the more symmetrical pattern observed for 5-methyl-1-indanone.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
4-methyl-1-indanone Ar-H7.55d7.6
Ar-H7.35t7.6
Ar-H7.20d7.6
-CH₂-C=O3.00t6.0
-CH₂-Ar2.70t6.0
-CH₃2.35s-
5-methyl-1-indanone Ar-H7.60s-
Ar-H7.45d8.0
Ar-H7.25d8.0
-CH₂-C=O2.95t6.0
-CH₂-Ar2.65t6.0
-CH₃2.40s-
¹³C NMR Spectroscopy Data

The position of the methyl group also affects the chemical shifts of the carbon atoms in the aromatic ring and the methyl group itself.

Compound Carbon Assignment Chemical Shift (δ, ppm)
4-methyl-1-indanone C=O207.5
Ar-C154.0, 138.5, 137.0, 130.0, 128.0, 125.0
-CH₂-C=O36.5
-CH₂-Ar25.5
-CH₃19.0
5-methyl-1-indanone C=O207.0
Ar-C155.0, 145.0, 135.0, 127.0, 126.0, 125.5
-CH₂-C=O36.0
-CH₂-Ar25.0
-CH₃21.5
Infrared (IR) Spectroscopy Data

The IR spectra of both isomers are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. Subtle shifts in this and other vibrations in the fingerprint region can be observed.

Compound Functional Group Absorption Band (cm⁻¹)
4-methyl-1-indanone C=O stretch~1705
Aromatic C-H stretch~3050
Aliphatic C-H stretch~2950, 2870
C-H bend~1460, 1380
5-methyl-1-indanone C=O stretch~1710
Aromatic C-H stretch~3040
Aliphatic C-H stretch~2960, 2880
C-H bend~1450, 1375
Mass Spectrometry Data

Both isomers exhibit the same molecular ion peak (M⁺) at m/z 146, as they are isomers. However, the relative abundances of the fragment ions can differ, providing clues to the substitution pattern. The primary fragmentation involves the loss of a methyl group (M-15) and carbon monoxide (M-28).

Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)
4-methyl-1-indanone 146131 (M-15), 118 (M-28)
5-methyl-1-indanone 146131 (M-15), 118 (M-28)

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the indanone isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.[2]

  • ¹H NMR Acquisition : Spectra were acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]

  • ¹³C NMR Acquisition : Spectra were acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans, with proton decoupling.

  • Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : A thin film of the solid sample was prepared on a potassium bromide (KBr) pellet. This was achieved by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the KBr pellet, and allowing the solvent to evaporate.

  • Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition : Spectra were typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was collected prior to running the sample.

  • Data Processing : The background spectrum was subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor. The positions of significant absorption bands were identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of the indanone isomer in a suitable volatile solvent (e.g., methanol or acetonitrile) was introduced into the mass spectrometer. This can be done via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

  • Ionization : Electron Impact (EI) or Electrospray Ionization (ESI) was used to generate ions.

  • Mass Analysis : The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection : The abundance of each ion was measured, and a mass spectrum was generated, plotting ion intensity versus m/z. The molecular ion peak and major fragment ions were identified.

Visualization of the Differentiation Workflow

The logical process for differentiating between 4-methyl-1-indanone and 5-methyl-1-indanone based on their spectroscopic data can be visualized as a workflow.

Spectroscopic_Differentiation cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_identification Isomer Identification Unknown_Isomer Unknown Isomer (4- or 5-methyl-1-indanone) NMR NMR Spectroscopy (¹H and ¹³C) Unknown_Isomer->NMR IR IR Spectroscopy Unknown_Isomer->IR MS Mass Spectrometry Unknown_Isomer->MS NMR_Data Analyze Chemical Shifts & Splitting Patterns NMR->NMR_Data IR_Data Analyze C=O Stretch & Fingerprint Region IR->IR_Data MS_Data Analyze Molecular Ion & Fragmentation MS->MS_Data Decision_NMR Decision_NMR NMR_Data->Decision_NMR Distinct Aromatic Region? Decision_IR Decision_IR IR_Data->Decision_IR Subtle Shift in C=O? Decision_MS Decision_MS MS_Data->Decision_MS M⁺ at 146? Isomer_4 4-methyl-1-indanone Isomer_5 5-methyl-1-indanone Decision_NMR->Isomer_4 Complex Pattern Decision_NMR->Isomer_5 Simpler Pattern Decision_IR->Isomer_4 ~1705 cm⁻¹ Decision_IR->Isomer_5 ~1710 cm⁻¹ Confirmation Confirmation Decision_MS->Confirmation Yes Confirmation->Isomer_4 Confirmation->Isomer_5

Spectroscopic workflow for isomer differentiation.

References

The Diverse Biological Landscape of 1-Indanone Derivatives: A Comparative Study

Author: BenchChem Technical Support Team. Date: November 2025

The 1-indanone scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the foundational framework for a multitude of biologically active compounds.[1] Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2] This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by experimental data and detailed methodologies to assist researchers and drug development professionals in this promising field.

Comparative Biological Activity of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indanone ring system.[1] The following tables summarize the quantitative data from various studies, offering a comparative look at the efficacy of different derivatives across several key therapeutic areas.

Anticancer Activity

Numerous this compound derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines.[2]

Derivative ClassSpecific CompoundCancer Cell LineIC50 ValueReference
Hydroxybenzylidene-1-indanonesNot SpecifiedU-251 (Glioblastoma)< Temozolomide (standard)
Gallic acid-based indanoneIndanone 1MCF-7 (Breast Cancer)2.2 µM
2-Benzylidene-1-indanonesNot SpecifiedMCF-7, HCT, THP-1, A54910–880 nM
Thiazolyl hydrazone derivativesITH-6HT-29, COLO 205, KM 12 (Colorectal)0.41 ± 0.19 to 6.85 ± 1.44 μM
3-Aryl-2-phosphoryl-1-indanonesNot SpecifiedHeLa, K562µM level

A gallic acid-based indanone derivative, referred to as "Indanone 1," demonstrated significant in vivo anticancer activity against Erhlich ascites carcinoma in Swiss albino mice, inhibiting tumor growth by 54.3% at a dose of 50 mg/kg body weight. This compound was found to be non-toxic up to 1000 mg/kg body weight in acute oral toxicity studies. Another study highlighted 2-benzylidene-1-indanones with strong cytotoxicity against four human cancer cell lines, with IC50 values in the nanomolar range. Furthermore, an indanone-based thiazolyl hydrazone derivative, ITH-6, showed promising activity against p53 mutant colorectal cancer cells.

Anti-inflammatory Activity

Several this compound derivatives have been explored for their potential to mitigate inflammatory responses.

Derivative ClassSpecific CompoundAssayKey FindingsReference
Isoxazole fused 1-indanones64k, 64lCarrageenan-induced paw edema in ratsComparable to indomethacin
2-Benzylidene-1-indanone8fInhibition of IL-6 and TNF-α release in LPS-stimulated murine primary macrophagesImproved anti-inflammatory activities in vitro and significant therapeutic effects in a mouse model of acute lung injury
Sesquistilbene indanone analogues11kInhibition of NO production in LPS-stimulated RAW264.7 cellsPotent inhibition of NO production and suppression of iNOS and COX-2 expression
Indanone from Fernandoa adenophyllaNot SpecifiedHeat-induced hemolysis assayInhibition of human red blood cell lysis from 9.12 ± 0.75 to 72.82 ± 4.36% (at 10–100 µM)

One study synthesized a series of isoxazole fused 1-indanones that exhibited anti-inflammatory properties comparable to the standard drug indomethacin. Another research effort focused on 2-benzylidene-1-indanone derivatives for the treatment of acute lung injury, with compound 8f showing improved in vitro anti-inflammatory activities and significant therapeutic effects in a mouse model.

Antimicrobial Activity

The this compound scaffold has also served as a basis for the development of novel antimicrobial agents.

Derivative ClassSpecific CompoundTarget Organism(s)MIC ValueReference
2,4-Dinitrophenylhydrazone DerivativeCondensation product of this compound, benzaldehyde, and 2,4-dinitrophenylhydrazinePseudomonas aeruginosa, Salmonella typhimurium15.6 µg/mL
Indanone acetic acid derivativesCompound 5eGram-positive and Gram-negative bacteriaNot specified, but showed better activity than other synthesized compounds
Aurone and indanone derivativesA5, D2C. albicans, E. coli, S. aureus15.625 μM

A 2,4-dinitrophenylhydrazone derivative of this compound demonstrated antibacterial activity with a minimum inhibitory concentration (MIC) of 15.6 µg/mL against Pseudomonas aeruginosa and Salmonella typhimurium. Indanone acetic acid derivatives have also shown satisfactory results in antimicrobial and antifungal screening.

Neuroprotective and Other Activities

Derivatives of this compound have also been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease.

Derivative ClassSpecific CompoundTarget/ActivityKey FindingsReference
Cholinesterase inhibitors26d, 26iAcetylcholinesterase (AChE) inhibition and inhibition of amyloid-beta (Aβ) self-assemblyIC50 values of 14.8 and 18.6 nM for AChE inhibition and remarkable inhibition of Aβ aggregation
Anti-Trypanosoma cruzi agentsThiazolylhydrazone (TZH) derivative 9Trypanosoma cruzi (epimastigote, trypomastigote, and amastigote forms)More potent and selective than the reference drug Benznidazole

Certain this compound derivatives have shown potent inhibition of acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, key pathological features of Alzheimer's disease. Additionally, novel this compound thiazolylhydrazone derivatives have displayed excellent activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols cited in the literature for assessing the biological activity of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Anti-inflammatory Activity (LPS-stimulated Macrophages)

This protocol assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines.

  • Cell Culture: Murine primary macrophages (MPMs) or a macrophage cell line like RAW264.7 are cultured.

  • Compound Pre-incubation: The cells are pre-incubated with the test compounds at a specific concentration (e.g., 10 µM) for 30 minutes.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours).

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage inhibition of cytokine release by the test compounds is calculated compared to the LPS-stimulated control.

In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are grown in a suitable broth to a specific turbidity.

  • Compound Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and research approaches.

anticancer_pathway Indanone_Derivative This compound Derivative Tubulin Tubulin Polymerization Indanone_Derivative->Tubulin Inhibits Cell_Cycle Cell Cycle Arrest (G2/M Phase) Indanone_Derivative->Cell_Cycle VEGFR VEGF-R1, VEGF-R2 Indanone_Derivative->VEGFR Suppresses HIF_alpha HIF-α Indanone_Derivative->HIF_alpha Suppresses Microtubules Microtubule Formation Tubulin->Microtubules Apoptosis Apoptosis Cell_Cycle->Apoptosis Cancer_Cell Cancer Cell Proliferation Apoptosis->Cancer_Cell Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis HIF_alpha->Angiogenesis Angiogenesis->Cancer_Cell Promotes

Caption: Anticancer mechanism of a gallic acid-based indanone derivative.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK NF_kB NF-κB JNK->NF_kB iNOS_COX2 iNOS and COX-2 Expression NF_kB->iNOS_COX2 NO_production NO Production iNOS_COX2->NO_production Inflammation Inflammation NO_production->Inflammation Indanone_Analogue Sesquistilbene Indanone Analogue Indanone_Analogue->JNK Inhibits

Caption: Anti-inflammatory signaling pathway inhibited by sesquistilbene indanone analogues.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of this compound Derivatives Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., ELISA) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Pathway_Analysis Signaling Pathway Analysis Anticancer->Pathway_Analysis Anti_inflammatory->Pathway_Analysis In_Vivo In Vivo Animal Models Pathway_Analysis->In_Vivo

Caption: General experimental workflow for the study of this compound derivatives.

References

1-indanone as a ligand for misfolded α-synuclein aggregates compared to other probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The misfolding and aggregation of the α-synuclein protein are central to the pathology of Parkinson's disease and other synucleinopathies. The development of molecular probes that can selectively bind to these aggregates is crucial for both diagnostic imaging and for screening potential therapeutic agents. Among the various chemical scaffolds explored, 1-indanone and its derivatives have emerged as promising ligands. This guide provides a comparative analysis of this compound-based probes against other commonly used fluorescent probes for the detection of misfolded α-synuclein aggregates, supported by experimental data and detailed protocols.

Performance Comparison of α-Synuclein Aggregate Probes

The efficacy of a fluorescent probe for α-synuclein aggregates is determined by several key parameters, including its binding affinity (Kd), selectivity against other amyloid proteins such as amyloid-beta (Aβ) and tau, and its fluorescence properties upon binding. The following table summarizes the quantitative data for representative this compound derivatives and other notable probes.

Probe/LigandScaffoldBinding Affinity (Kd) for α-Synuclein Fibrils (nM)Selectivity (Kd for Aβ / Kd for α-Syn)Selectivity (Kd for Tau / Kd for α-Syn)Excitation Max (nm)Emission Max (nm)Quantum Yield
Compound 8 This compound9.0[1]>10[1]>10[1]N/AN/AN/A
Compound 32 1,3-Indandione18.8[1]>10[1]>10N/AN/AN/A
Thioflavin T (ThT) Benzothiazole~10,000 - 100,000Low (Binds to all amyloids)Low (Binds to all amyloids)~450~482-485~0.0001 (free), increases significantly upon binding
Pittsburgh Compound-B (PiB) Benzothiazole~4~1N/AN/AN/AN/A
BF-227 Benzoxazole9.63~0.14N/AN/AN/AN/A
SIL23 Phenothiazine~151 (in M83 mice)~5~2N/AN/AN/A
Anle138b Diphenylpyrazole190N/AN/AN/AN/AN/A

Note: "N/A" indicates that the data was not available in the reviewed sources. The binding affinity of ThT can vary significantly depending on the specific fibril polymorph and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of new ligands. Below are methodologies for key in vitro assays.

Preparation of α-Synuclein Pre-Formed Fibrils (PFFs)

This protocol outlines the generation of α-synuclein fibrils, which serve as the target for ligand binding assays.

  • Monomer Preparation: Dissolve recombinant human α-synuclein monomer in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration of 5 mg/mL. To remove any pre-existing aggregates, centrifuge the solution at high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C and collect the supernatant.

  • Fibril Formation: Incubate the monomer solution at 37°C with continuous shaking (e.g., 1000 rpm) for 5-7 days. Fibril formation can be monitored by taking aliquots over time and measuring the fluorescence of Thioflavin T upon binding.

  • Fibril Isolation and Fragmentation: After incubation, centrifuge the fibril solution to pellet the aggregates. Resuspend the pellet in fresh buffer. To create smaller, more homogenous fibrils for seeding and binding assays, sonicate the fibril suspension on ice.

  • Quality Control: Confirm the presence of fibrils and their morphology using Transmission Electron Microscopy (TEM). The concentration of the fibril preparation can be determined by measuring the protein concentration of the supernatant before and after the final centrifugation step.

Thioflavin T (ThT) Fluorescence Assay for Monitoring α-Synuclein Aggregation

This assay is widely used to monitor the kinetics of α-synuclein fibrillization in the presence and absence of potential inhibitors.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T in dH₂O. This solution should be freshly prepared and filtered through a 0.2 µm syringe filter.

    • Prepare a working solution of ThT in PBS (pH 7.4) to a final concentration of 25 µM.

    • Prepare the α-synuclein monomer solution at the desired concentration (e.g., 100 µM) in PBS.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the α-synuclein monomer solution to the wells.

    • Add the test compounds (e.g., this compound derivatives) at various concentrations. For control wells, add the vehicle (e.g., DMSO).

    • To initiate aggregation, a small amount of pre-formed fibril "seeds" (e.g., 10 µM) can be added to each well.

    • Add the ThT working solution to each well. The final volume in each well should be consistent (e.g., 100-200 µL).

  • Measurement:

    • Seal the plate to prevent evaporation and incubate it in a plate reader at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 10-30 minutes) with excitation at approximately 450 nm and emission at approximately 485 nm.

    • The aggregation kinetics are visualized by plotting fluorescence intensity versus time, which typically results in a sigmoidal curve.

Competitive Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a test compound by measuring its ability to displace a known fluorescent probe from α-synuclein fibrils.

  • Reagent Preparation:

    • Prepare α-synuclein pre-formed fibrils as described above.

    • Prepare a stock solution of a known fluorescent probe with affinity for α-synuclein fibrils (e.g., Thioflavin T or a well-characterized proprietary probe).

    • Prepare serial dilutions of the test compound (e.g., this compound derivative).

  • Assay Setup:

    • In a suitable microplate, add a fixed concentration of α-synuclein fibrils and the fluorescent probe.

    • Add the serially diluted test compound to the wells.

    • Include control wells containing fibrils and the fluorescent probe without the test compound (for maximum signal) and wells with only the fluorescent probe (for background).

  • Measurement and Analysis:

    • Incubate the plate for a sufficient time to reach equilibrium.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent probe.

    • The binding affinity (Ki) of the test compound can be calculated using the Cheng-Prusoff equation, based on the IC₅₀ value (the concentration of the test compound that displaces 50% of the fluorescent probe) and the known Kd of the fluorescent probe.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel ligands for misfolded α-synuclein aggregates.

G cluster_0 Ligand Discovery & Synthesis cluster_1 In Vitro Characterization cluster_2 Cell-Based & In Vivo Evaluation a Rational Design / High-Throughput Screen b Chemical Synthesis of Derivatives a->b c Preparation of α-Synuclein Monomers & Fibrils b->c d Binding Affinity Assays (e.g., Competitive Binding) c->d e Selectivity Assays (vs. Aβ, Tau) c->e f Fluorescence Spectroscopy d->f g Cellular Uptake & Toxicity Assays f->g h Staining of Pathological Tissues g->h i In Vivo Imaging (e.g., PET, SPECT) h->i

Caption: Workflow for the development of α-synuclein aggregate ligands.

This guide provides a foundational comparison of this compound derivatives with other probes for misfolded α-synuclein aggregates. The superior binding affinity and selectivity of certain this compound compounds highlight their potential as valuable tools for advancing research and development in the field of synucleinopathies. Researchers are encouraged to utilize the provided protocols as a starting point for their own investigations into novel α-synuclein ligands.

References

Forging the Core of Innovation: A Comparative Guide to 1-Indanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The 1-indanone scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural heart of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence has spurred the continuous evolution of synthetic methodologies aimed at its efficient construction. This guide provides a head-to-head comparison of a classical and a modern approach to this compound synthesis: the intramolecular Friedel-Crafts acylation and a palladium-catalyzed one-pot Heck-aldol annulation. We present a detailed analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic endeavors.

At a Glance: Comparing Classical and Modern Synthesis Methods

The choice of synthetic route to this compound derivatives is often a trade-off between well-established, robust methods and newer, more efficient, but potentially more complex, catalytic systems. The following table summarizes the key quantitative data for a representative classical Friedel-Crafts acylation and a modern palladium-catalyzed approach.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)
Classical: Intramolecular Friedel-Crafts Acylation 3-(p-tolyl)propanoic acidPolyphosphoric acid (PPA)80-90 °C, 30-60 minHigh (not specified)
Classical: Intramolecular Friedel-Crafts Acylation (via acyl chloride) 3-(p-tolyl)propanoic acidOxalyl chloride, Aluminum chloride (AlCl₃)0 °C to rt, 1-2 hHigh (not specified)
Modern: Palladium-Catalyzed One-Pot Heck-Aldol Annulation 2-bromobenzaldehyde, 2-hydroxy-ethyl vinyl etherPd(OAc)₂, dppp, Et₃N115 °C, 16 h92

Reaction Workflows and Mechanisms

Visualizing the reaction pathways provides a clear understanding of the transformations involved in both classical and modern approaches.

classical_workflow cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization start 3-Arylpropanoic Acid acyl_chloride Acyl Chloride (optional) start->acyl_chloride SOCl₂ or (COCl)₂ acylium_ion Acylium Ion start->acylium_ion Strong Acid (e.g., PPA, TfOH) acyl_chloride->acylium_ion Lewis Acid (e.g., AlCl₃) indanone This compound acylium_ion->indanone Intramolecular Electrophilic Aromatic Substitution

Classical Friedel-Crafts Acylation Workflow

modern_workflow cluster_reactants Reactants cluster_catalysis One-Pot Cascade cluster_product Product aryl_halide o-Halobenzaldehyde heck Heck Reaction aryl_halide->heck vinyl_ether Vinyl Ether vinyl_ether->heck aldol Aldol Annulation heck->aldol Pd(OAc)₂/dppp, Et₃N, Ethylene Glycol indanone This compound Derivative aldol->indanone Acidic Workup

Modern Palladium-Catalyzed Heck-Aldol Annulation

In-Depth Analysis of Synthesis Methods

Classical Approach: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a robust and widely used method for constructing the this compound core.[3] It typically involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, such as an acyl chloride.[3]

  • Advantages : This method is well-established, and the starting materials are often readily available. The reaction mechanism is a well-understood electrophilic aromatic substitution, making it a reliable choice for many applications.[1]

  • Disadvantages : A significant drawback is the often harsh reaction conditions required, such as the use of strong Brønsted or Lewis acids in stoichiometric amounts. This can lead to issues with functional group compatibility, product isolation, and waste generation. For instance, direct cyclization of 3-arylpropanoic acids can necessitate high temperatures (up to 250 °C) and long reaction times.

Modern Approach: Palladium-Catalyzed One-Pot Heck-Aldol Annulation

Transition-metal-catalyzed reactions have emerged as powerful alternatives, offering milder conditions and greater efficiency. A notable example is the palladium-catalyzed one-pot synthesis of 1-indanones from o-bromobenzaldehydes and vinyl ethers.

  • Advantages : This method allows for the synthesis of multisubstituted 1-indanones in a single pot with moderate to excellent yields. The cascade reaction, involving a Heck reaction followed by an aldol-type annulation, builds complexity quickly and avoids the need to pre-form the cyclization precursor. The use of a catalytic amount of palladium makes this approach more atom-economical.

  • Disadvantages : The main drawbacks are the cost and potential toxicity of the palladium catalyst. The ligands required for the reaction can also be complex and expensive. Furthermore, the optimization of reaction conditions, such as solvent and base, is crucial for achieving high yields and can be more complex than for classical methods.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1-indanone via Intramolecular Friedel-Crafts Acylation (Classical Method)

This protocol details the direct cyclization of a 3-arylpropanoic acid using a strong acid.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, add 3-(p-tolyl)propanoic acid (1 equivalent).

  • Reagent Addition : Add polyphosphoric acid (approximately 10 times the weight of the carboxylic acid).

  • Reaction Conditions : Heat the mixture with vigorous stirring to 80-90 °C. The mixture should become a homogeneous solution. Maintain the temperature and continue stirring for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After cooling, carefully pour the reaction mixture onto crushed ice. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification : Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 4-methyl-1-indanone. The product can be further purified by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of 3-Hydroxy-1-indanone via Palladium-Catalyzed Heck-Aldol Annulation (Modern Method)

This protocol describes the synthesis of a this compound derivative in a one-pot fashion.

  • Reaction Setup : To a sealed tube, add 2-bromobenzaldehyde (1.0 mmol), 2-hydroxy-ethyl vinyl ether (1.2 mmol), triethylamine (Et₃N, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 1 mol %), and 1,3-bis(diphenylphosphino)propane (dppp, 1.5 mol %).

  • Solvent Addition : Add ethylene glycol (4 mL) to the sealed tube.

  • Reaction Conditions : Heat the reaction mixture at 115 °C for 16 hours.

  • Work-up : Cool the reaction to room temperature. Add 3 M HCl and stir for 1 hour to facilitate hydrolysis to the indanone.

  • Purification : Extract the product with an organic solvent, dry the combined organic layers, and purify by chromatography to yield the 3-hydroxy-1-indanone.

Conclusion

Both classical and modern methods offer viable pathways to the synthetically important this compound core. The traditional intramolecular Friedel-Crafts acylation remains a reliable and straightforward method, particularly when harsh conditions are not a concern and starting materials are readily available. However, for the synthesis of complex, highly functionalized 1-indanones, modern palladium-catalyzed methods, such as the one-pot Heck-aldol annulation, provide a more efficient and versatile alternative, often under milder conditions. The choice between these methods will ultimately depend on the specific synthetic target, substrate availability, and the desired balance between reaction robustness, efficiency, and cost. As synthetic chemistry continues to advance, the development of even more sustainable and efficient catalytic systems will further expand the toolkit available to researchers in their quest for novel bioactive molecules.

References

Unveiling a New Generation of Neurotherapeutics: A Comparative Docking Analysis of 1-Indanone Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the computational evaluation of 1-indanone derivatives reveals promising candidates for the development of novel treatments for neurodegenerative diseases. This guide provides a comparative analysis of their binding affinities to acetylcholinesterase, a key enzyme in the progression of Alzheimer's disease, supported by detailed experimental data and methodologies.

In the relentless pursuit of effective therapies for neurodegenerative disorders such as Alzheimer's disease, the scientific community has increasingly turned its attention to the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to improved cognitive function. The this compound scaffold has emerged as a privileged structure in the design of potent AChE inhibitors, with the FDA-approved drug Donepezil serving as a prime example.[1][2] This comparison guide delves into the computational docking studies of a series of this compound derivatives, offering a side-by-side view of their potential to interact with and inhibit AChE.

Comparative Binding Affinities of this compound Derivatives

The following table summarizes the binding affinities of various this compound derivatives to the acetylcholinesterase enzyme, as determined by molecular docking simulations. Lower binding energy values indicate a more stable and favorable interaction between the ligand and the protein, suggesting a higher potential for inhibitory activity.

Compound IDSubstitution PatternTarget EnzymeBinding Affinity (kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)
Donepezil N-benzylpiperidine and 5,6-dimethoxy substituentsAcetylcholinesterase-10.30--
Fenoverine (Not a this compound, but included for comparison)Acetylcholinesterase-10.40Donepezil-10.30
Molecule 9 2-(2-hydroxy-3-(piperidin-1-ylmethyl)benzylidene)Acetylcholinesterase-12.3Tacrine-
Molecule 11 2-(2-hydroxy-3,5-bis((diethylamino)methyl)benzylidene)Carbonic Anhydrase II-10.4Acetazolamide-

Note: The binding affinities are reported from different studies and computational methods, which may account for variations in the values. Direct comparison should be made with caution.

The data clearly indicates that certain modifications to the this compound scaffold can lead to significantly enhanced binding affinities. For instance, "Molecule 9" exhibits a notably strong binding affinity of -12.3 kcal/mol towards acetylcholinesterase.[3]

Experimental Protocols: A Look Under the Hood

The computational docking studies summarized above were conducted using robust and validated methodologies. A generalized workflow for these in silico experiments is outlined below, primarily based on the widely used AutoDock Vina software.[4][5]

Molecular Docking Workflow with AutoDock Vina

A typical virtual screening and docking protocol involves the following key steps:

  • Receptor and Ligand Preparation: The three-dimensional crystal structure of the target protein, in this case, human acetylcholinesterase, is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The this compound derivatives (ligands) are sketched using chemical drawing software and converted to a 3D format. Torsion angles in the ligands are defined to allow for conformational flexibility during docking.

  • Grid Box Generation: A grid box is defined around the active site of the enzyme. This box encompasses the region where the ligand is expected to bind and interact with key amino acid residues. The dimensions and center of the grid box are crucial parameters that are carefully set to ensure a comprehensive search of the binding pocket.

  • Docking Simulation: AutoDock Vina is then used to perform the docking calculations. The software employs a sophisticated algorithm to explore various possible conformations, positions, and orientations of each ligand within the defined grid box. It calculates the binding affinity for each pose, which is a prediction of the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses for each ligand based on the most favorable (lowest) binding energies. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding.

Visualizing the Mechanism: Acetylcholinesterase Inhibition

To comprehend the significance of these docking studies, it is essential to understand the signaling pathway that is being targeted. The following diagram illustrates the mechanism of acetylcholinesterase inhibition.

Acetylcholinesterase_Inhibition Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction AChE_Inhibited Inhibited AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Indanone_Derivative This compound Derivative (Inhibitor) Indanone_Derivative->AChE Binds to Active Site

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound Derivatives.

Conclusion

The computational docking studies of this compound derivatives have provided valuable insights into their potential as acetylcholinesterase inhibitors. The quantitative data on binding affinities, coupled with a detailed understanding of the experimental methodologies, allows researchers to identify promising lead compounds for further development. The visualization of the acetylcholinesterase inhibition pathway further clarifies the therapeutic strategy. This comparative guide serves as a resource for scientists and drug development professionals, facilitating the rational design and discovery of next-generation therapies for neurodegenerative diseases.

References

Safety Operating Guide

Proper Disposal of 1-Indanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-indanone is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risks. Adherence to these protocols is essential for protecting laboratory personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is harmful if swallowed and can cause skin and eye irritation.[1]

Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses that meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Hand Protection: Use chemically resistant gloves. Gloves should be inspected before use and disposed of properly after handling the material.

  • Body Protection: A laboratory coat and other protective clothing should be worn to prevent skin contact.

Hygiene: Always wash hands thoroughly after handling this compound. Do not eat, drink, or smoke in areas where the chemical is used.

Step-by-Step Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash. The primary method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.

  • Waste Identification and Collection:

    • Identify all waste streams containing this compound. This includes the pure compound, contaminated labware (e.g., pipette tips, weigh boats, gloves), and solutions.

    • Collect this waste in a designated, sturdy, and leak-proof container. The original container is often a suitable choice if it is in good condition.

  • Segregation:

    • Segregate this compound waste from other incompatible chemical wastes. It should be kept away from oxidizing agents. Store acids and bases separately.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

    • The label should also include the approximate quantity of the waste and the date of accumulation.

  • Temporary Storage in the Laboratory:

    • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA).

    • The SAA must be in a cool, dry, and well-ventilated location, away from heat and sources of ignition.

    • Ensure the container is always closed except when adding waste.

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's guidelines, arrange for pickup by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

Accidental Release Measures

In the event of a spill, immediately evacuate the area if necessary. Wearing the appropriate PPE, sweep up the solid material, taking care to avoid generating dust. Place the spilled material into a suitable, closed container for disposal as hazardous waste.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound. It is important to note that specific regulatory exposure limits have not been established by major agencies.

ParameterValue/InstructionSource
Acute Oral Toxicity (LD50, Rat) 1300 mg/kg
OSHA Permissible Exposure Limit (PEL) Not established
ACGIH Threshold Limit Value (TLV) Not established
RCRA Waste Codes (P- or U-series) Not listed

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Identify this compound Waste (Pure, Contaminated Labware, Solutions) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B G Drain Disposal H Regular Trash Disposal C Collect in a Labeled, Sealed Container B->C Proceed with collection D Store in Designated Satellite Accumulation Area C->D E Segregate from Incompatible Wastes D->E F Arrange for Pickup by a Licensed Waste Disposal Company E->F Container is full

Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-Indanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper use of 1-Indanone, a key intermediate in various synthetic processes. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]Protects eyes from dust particles and potential splashes of solutions containing the compound.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[3] Gloves must be inspected before use.[4]Prevents skin contact with this compound, which can cause skin irritation.
Body Protection A standard laboratory coat or other protective clothing to prevent skin exposure.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if irritation is experienced.Minimizes the risk of inhaling fine particles of the compound, which may cause respiratory irritation. Work should be conducted in a well-ventilated area or a chemical fume hood.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound ensures safety at every step.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

2. Preparation and Weighing:

  • All handling of solid this compound should be performed in a chemical fume hood to control potential dust.

  • Before handling, ensure all required PPE is correctly worn.

  • Use a dedicated and clean spatula for transferring the powder.

  • Avoid actions that could generate dust.

3. Experimental Use:

  • When using this compound in experiments, ensure that the apparatus is set up in a well-ventilated area.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling the compound.

4. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, clean up the spill immediately.

  • For solid spills, sweep up the material and place it into a suitable, clean, dry, and closed container for disposal.

  • Avoid generating dust during cleanup.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and comply with regulations.

  • Solid Waste:

    • Collect any waste solid this compound and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled container for hazardous liquid waste.

    • Do not dispose of solutions containing this compound down the drain.

  • General Guidance:

    • All waste must be disposed of in accordance with local, state, and federal regulations.

    • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures. Offer surplus and non-recyclable solutions to a licensed disposal company.

    • Dispose of contaminated packaging as unused product.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management A Receiving & Inspection B Secure Storage (Cool, Dry, Ventilated) A->B Intact C Don PPE B->C D Weighing & Preparation C->D E Experimental Use D->E F Collect Solid Waste E->F Solid Residue G Collect Liquid Waste E->G Liquid Residue Spill Spill? E->Spill H Proper Disposal via EHS F->H G->H Cleanup Spill Cleanup (with PPE) Spill->Cleanup Yes Cleanup->F Contaminated Solids

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.